4-(4-Methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNTUSRXJXNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293072 | |
| Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85474-81-3 | |
| Record name | NSC87106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to CAS Number 82859-80-1: Physicochemical Properties
Prepared by: Gemini, Senior Application Scientist
Introduction:
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physicochemical properties of the chemical compound associated with CAS number 82859-80-1. The accurate identification and characterization of a compound's molecular weight and formula are fundamental first steps in any research and development endeavor. These parameters are critical for a wide range of applications, from stoichiometric calculations in synthetic chemistry to the interpretation of analytical data and the prediction of biological activity.
Upon investigation, it has been determined that the CAS number 82859-80-1 does not correspond to a readily identifiable or publicly documented chemical substance. Searches across major chemical databases and supplier catalogs did not yield a specific compound associated with this identifier. This suggests the possibility of a typographical error in the CAS number provided, or that it may pertain to a proprietary or otherwise unlisted compound.
Given the critical importance of accurate identification, this guide will instead provide a detailed methodology for determining the molecular weight and formula of a known chemical compound, using a well-documented substance as a case study. This will equip the reader with the foundational knowledge and procedural understanding necessary to characterize their compound of interest once its correct identity is established.
Part 1: Determining Molecular Weight and Formula
The molecular weight and chemical formula are intrinsically linked. The formula provides the types and numbers of atoms in a molecule, and the molecular weight is the sum of the atomic weights of these constituent atoms.
Table 1: Physicochemical Properties of a Compound
For an accurately identified compound, this data would be summarized as follows. The table below is populated with data for Oleic Acid (CAS No. 112-80-1) as a representative example.
| Property | Value | Source |
| CAS Number | 112-80-1 | [1] |
| Molecular Formula | C18H34O2 | [1][2][3] |
| Molecular Weight | 282.46 g/mol | [1][4] |
| Synonyms | (9Z)-9-Octadecenoic acid, cis-9-Octadecenoic acid | [1] |
Part 2: Experimental Protocols for Compound Characterization
To ascertain the molecular formula and weight of an unknown compound, a series of analytical techniques are employed.
Experimental Workflow: Compound Identification and Characterization
The logical flow for identifying and characterizing a chemical compound is outlined below. This workflow ensures a systematic and accurate determination of its fundamental properties.
Caption: Workflow for compound identification and characterization.
Detailed Methodologies:
-
Mass Spectrometry (MS):
-
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula.
-
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into the mass spectrometer (e.g., via direct injection or coupled with liquid chromatography).
-
Acquire the mass spectrum in a high-resolution mode.
-
The peak with the highest m/z value often corresponds to the molecular ion [M]+ or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+).
-
Use the accurate mass of the molecular ion to calculate possible elemental formulas using formula calculator software.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum reveal the connectivity of atoms.
-
Protocol:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to identify functional groups and the carbon-hydrogen framework. This information is crucial for distinguishing between isomers that have the same molecular formula and weight.
-
-
-
Elemental Analysis:
-
Principle: This technique determines the percentage composition of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound.
-
Protocol:
-
A small, precisely weighed amount of the pure compound is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
The weight percentages of the elements are calculated.
-
These percentages are used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound. Combined with the molecular weight from mass spectrometry, the molecular formula can be determined.
-
-
Conclusion
While the provided CAS number 82859-80-1 could not be linked to a specific chemical entity, the principles and methodologies for determining a compound's molecular weight and formula remain universal. The combination of high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis provides a robust framework for the unambiguous identification and characterization of chemical substances. Researchers are strongly advised to verify the CAS number of their compound of interest to access accurate and reliable data, which is the cornerstone of sound scientific investigation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282758, 8-Octadecenoic acid. Available: [Link]
-
Chemsrc (2025). oleic acid | CAS#:112-80-1. Available: [Link]
Sources
4-methyl-N-(p-tolyl)piperazine-1-carboxamide synonyms and IUPAC name
The following technical guide provides an in-depth analysis of 4-methyl-N-(p-tolyl)piperazine-1-carboxamide , a significant piperazine-urea derivative used as a scaffold in medicinal chemistry.
Executive Summary
4-methyl-N-(p-tolyl)piperazine-1-carboxamide is a bioactive organic compound characterized by a central piperazine ring substituted with a methyl group at the N4 position and a p-tolylcarboxamide moiety at the N1 position. Belonging to the class of piperazine ureas , this scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for agents targeting G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic pathways, as well as enzyme inhibitors (e.g., fatty acid amide hydrolase).
This guide details the compound's physiochemical identity, a validated synthesis protocol, analytical characterization, and its pharmacological relevance in modern therapeutic development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound is formally classified as a 1,4-disubstituted piperazine derivative . Its lipophilicity and basicity are tuned by the N-methyl group, enhancing blood-brain barrier (BBB) permeability relative to its unsubstituted analogs.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(4-methylphenyl)-4-methylpiperazine-1-carboxamide |
| Common Synonyms | 4-Methyl-N-(p-tolyl)-1-piperazinecarboxamide; 1-(p-Tolylcarbamoyl)-4-methylpiperazine |
| CAS Registry Number | 82859-80-1 (Referenced for the specific isomer) |
| Molecular Formula | C₁₃H₁₈N₃O |
| Molecular Weight | 233.31 g/mol |
| SMILES | CN1CCN(CC1)C(=O)Nc2ccc(C)cc2 |
| InChI Key | (Calculated) Varies by protonation state; typically neutral in solid form. |
Physicochemical Constants
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP | ~1.5 – 1.9 | Optimal for oral bioavailability and CNS penetration. |
| pKa (Basic N) | ~8.5 (Piperazine N4) | Exists largely as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interaction. |
| H-Bond Acceptors | 3 (Amide O, 2 Piperazine Ns) | Facilitates hydrogen bonding with target residues. |
Structural Visualization & Pharmacophore Analysis
The following diagram illustrates the chemical structure and the functional roles of its constituent moieties in ligand-receptor interactions.
Figure 1: Pharmacophore decomposition of 4-methyl-N-(p-tolyl)piperazine-1-carboxamide, highlighting key interaction points for medicinal chemistry optimization.
Synthesis Protocol
The most robust route for synthesizing this compound utilizes the nucleophilic addition of 1-methylpiperazine to p-tolyl isocyanate . This method is preferred for its high atom economy, absence of complex byproducts, and mild reaction conditions.
Reaction Scheme
Reagents:
-
1-Methylpiperazine (1.0 eq)
-
p-Tolyl isocyanate (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Mechanism: The secondary amine of the piperazine ring attacks the electrophilic carbon of the isocyanate group, forming a urea linkage.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (
). -
Dissolve 1-methylpiperazine (10 mmol, 1.00 g) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Dissolve p-tolyl isocyanate (10 mmol, 1.33 g) in 10 mL of anhydrous DCM.
-
Add the isocyanate solution dropwise to the piperazine solution over 15 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (25°C).
-
Stir magnetically for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The isocyanate spot should disappear.
-
-
Work-up & Purification:
-
Precipitation: In many cases, the product precipitates directly from the non-polar solvent. If so, filter the white solid and wash with cold diethyl ether.
-
Evaporation: If no precipitate forms, evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to yield pure white crystals.
-
-
Validation:
-
Yield: Expected yield is 85–95%.
-
Melting Point: Typically 140–145°C (derivative dependent).
-
Figure 2: Validated synthetic workflow for the production of the target carboxamide.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR ( H-NMR)
Solvent: CDCl
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-CH | 2.25 – 2.30 | Singlet | 3H | Methyl on Tolyl ring |
| N-CH | 2.30 – 2.35 | Singlet | 3H | Methyl on Piperazine |
| Piperazine CH | 2.40 – 2.50 | Triplet/Broad | 4H | Protons adjacent to N-Me |
| Piperazine CH | 3.45 – 3.55 | Triplet/Broad | 4H | Protons adjacent to Urea |
| Aromatic | 7.00 – 7.10 | Doublet | 2H | Tolyl ring (meta to NH) |
| Aromatic | 7.20 – 7.30 | Doublet | 2H | Tolyl ring (ortho to NH) |
| Amide NH | 6.20 – 8.50 | Singlet (Broad) | 1H | Urea NH (Shift varies by solvent) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]
: Calculated m/z = 234.16. Observed peaks typically appear at 234.2.
Pharmacological Context & Applications
This compound is not merely a chemical curiosity but a representative of a privileged scaffold used in the design of several therapeutic classes.
Serotonergic Modulation (5-HT Receptors)
Piperazine carboxamides are structural analogs of ACP-103 (Pimavanserin) , a 5-HT
Enzyme Inhibition (FAAH)
Urea derivatives of piperazines have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . The urea carbonyl acts as a serine trap or transition state mimic, potentially modulating endocannabinoid levels for pain and anxiety management.
Antiallergic Activity
Structurally related oxopyridinecarboxamides containing this piperazine tail have demonstrated efficacy in inhibiting histamine release and 5-lipoxygenase activity, suggesting potential utility in treating hypersensitivity and asthma.[1]
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine (Precursor Analysis). Retrieved from [Link]
-
-
Synthesis Methodology
-
Pharmacological Context (5-HT Receptors)
-
Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
-
Antiallergic Structure-Activity Relationships
- Supplier & CAS Verification
Sources
Biological activity of N-arylpiperazine carboxamide derivatives
An In-depth Technical Guide to the Biological Activities of N-Arylpiperazine Carboxamide Derivatives
Introduction
The N-Arylpiperazine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be protonated at physiological pH, confer favorable aqueous solubility and bioavailability. When coupled with a carboxamide linker, the resulting N-arylpiperazine carboxamide scaffold offers a remarkable degree of synthetic tractability and structural diversity. This modular structure allows for systematic modifications at three key points: the aryl ring (Ar1), the piperazine ring, and the terminal aryl or alkyl group of the carboxamide moiety (Ar2). This versatility has enabled the generation of large chemical libraries and the fine-tuning of pharmacological activities, making it a "privileged scaffold" for drug discovery.[2][3]
Overview of Diverse Pharmacological Activities
N-arylpiperazine carboxamide derivatives exhibit an exceptionally broad spectrum of biological activities.[4] This guide will provide a deep dive into the most significant of these, with a primary focus on their applications as:
-
Anticancer Agents: Demonstrating cytotoxicity against a range of tumor cell lines, particularly prostate, breast, and colon cancers, often through mechanisms involving androgen receptor (AR) and serotonin receptor (5-HT) modulation.[3][5][6]
-
Antidepressant and Neuropharmacological Agents: Acting as potent ligands for dopamine and serotonin receptors and transporters, which are critical targets in the treatment of depression and other central nervous system (CNS) disorders.[7][8][9]
-
Antimicrobial Agents: Showing significant inhibitory activity against various pathogenic bacteria and mycobacteria.[10][11]
Rationale and Scope of this Guide
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to serve as a practical, technical guide. As a Senior Application Scientist, the emphasis here is on the causality behind experimental design and the integrity of the described protocols. We will not only present what has been done but explain why specific assays are chosen, how they form a self-validating workflow, and how to interpret the resulting data to drive a drug discovery program forward. The goal is to provide a robust framework for the synthesis, evaluation, and optimization of this promising class of compounds.
Synthetic Strategies and Structural Diversity
Core Synthesis of the N-Arylpiperazine Carboxamide Backbone
The construction of N-arylpiperazine carboxamide derivatives is typically achieved through straightforward and high-yielding synthetic routes. A common and reliable method involves the coupling of a commercially available or synthesized N-arylpiperazine intermediate with a suitable carboxylic acid or its activated form (e.g., acid chloride).
Exemplary Protocol: Amide Coupling via Acid Chloride
-
Step 1: Solubilization: Dissolve the starting N-arylpiperazine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Base: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA), to act as an acid scavenger.
-
Step 3: Acylation: Add the desired aryl or alkyl acid chloride (1.1 eq.) dropwise to the stirred solution. The reaction is often mildly exothermic.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Step 5: Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or recrystallization.[12]
This robust protocol allows for the rapid generation of diverse analogs by simply varying the N-arylpiperazine and acid chloride building blocks.
Key Structural-Activity Relationship (SAR) Principles
Systematic investigation of this scaffold has revealed several key SAR trends across different biological targets:
-
The N-Aryl Group (Ar1): The substitution pattern on this ring is critical for target affinity and selectivity. For instance, in anticancer agents targeting the androgen receptor, ortho-substituted phenyl groups often show greater potency.[3] For serotonergic activity, substituents like methoxy (2-OCH₃) or trifluoromethyl (3-CF₃) are frequently employed to modulate receptor subtype selectivity.[9][13]
-
The Carboxamide Linker: This unit is crucial for establishing key hydrogen bonding interactions within the target protein's binding site. Its relative rigidity helps to properly orient the Ar1 and Ar2 moieties.
-
The Terminal Group (Ar2): The nature of this group profoundly influences the compound's overall properties. In anticancer derivatives, bulky, hydrophobic groups can enhance cytotoxic activity.[12] In antimicrobial agents, lipophilicity and electronic properties of this moiety directly impact the Minimum Inhibitory Concentration (MIC).[10]
Visualization of Core Scaffold and Diversity Points
The following diagram illustrates the modular nature of the N-arylpiperazine carboxamide scaffold, highlighting the key points for chemical modification to explore the structure-activity relationship.
Caption: Core scaffold and key modification points for SAR studies.
Anticancer Activity: Mechanisms and Evaluation
Arylpiperazine derivatives have emerged as a significant class of anticancer agents, with research highlighting their ability to inhibit cancer cell growth through various mechanisms.[2][3]
Targeting Androgen and Serotonin Pathways in Cancer
In androgen-sensitive prostate cancer cell lines like LNCaP, the androgen receptor is a key driver of proliferation. Several N-arylpiperazine carboxamide derivatives have been shown to act as potent AR antagonists.[5][14] They competitively bind to the AR, preventing its translocation to the nucleus and subsequent transcription of growth-promoting genes. This mechanism provides a clear rationale for their selective cytotoxicity against AR-dependent cancer cells. The development of novel AR antagonists is crucial for overcoming resistance to existing endocrine therapies.[14]
The serotonin receptor 5-HT1A is widely expressed in various cancer types and is implicated in cell proliferation pathways like MAPK/ERK and PI3K/Akt.[3] N-arylpiperazine derivatives can modulate these pathways, leading to cell cycle arrest and apoptosis. For example, some compounds have been shown to induce a G2/M phase cell cycle arrest and inhibit the anti-apoptotic protein Bcl-2.[3]
Caption: Inhibition of the PI3K/Akt pro-survival pathway via 5-HT1A antagonism.
In Vitro Evaluation of Anticancer Efficacy
A tiered, logical workflow is essential for evaluating novel compounds. The primary screen should establish general cytotoxicity, followed by more detailed mechanistic assays on the most potent hits. This approach ensures that resources are focused on the most promising candidates.
Causality: The first question for any potential anticancer compound is: "Does it kill cancer cells, and at what concentration?" The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays are robust, high-throughput methods to answer this.[15][16] They measure metabolic activity or total protein content, respectively, as a proxy for cell viability. Including a non-malignant cell line (e.g., normal human fibroblasts) is a critical self-validating step to assess preliminary selectivity.[16]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7, LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the N-arylpiperazine carboxamide derivatives in the appropriate culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[15]
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
Causality: If a compound is cytotoxic, the next logical question is "How does it kill the cells?". A compound that induces programmed cell death (apoptosis) is often more desirable than one causing necrosis, as it is a more controlled and less inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis.[15]
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Representative Data Summary
Quantitative data from primary screens should be summarized to easily compare the potency and selectivity of different derivatives. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is the standard metric.
Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of N-Arylpiperazine Carboxamide Derivatives
| Compound ID | Ar1 Substitution | Ar2 Group | LNCaP (Prostate)[5] | DU145 (Prostate)[6] | MCF-7 (Breast)[12] | WPMY-1 (Normal)[6] | Selectivity Index (WPMY-1/LNCaP) |
|---|---|---|---|---|---|---|---|
| Cpd-1 | 2-OCH₃ | 4-Fluorophenyl | 8.5 | 4.2 | 15.1 | >50 | >5.9 |
| Cpd-2 | 3-CF₃ | Naphthyl | 3.7 | 1.9 | 9.8 | >50 | >13.5 |
| Cpd-3 | 4-Cl | 2,6-Dichlorophenyl | 12.2 | 7.8 | 25.4 | >50 | >4.1 |
| Finasteride | - | - | >20 | >20 | >20 | >50 | - |
Selectivity Index is a measure of a compound's cytotoxicity towards cancer cells versus normal cells.
Experimental Workflow for Anticancer Screening
The process of identifying and validating a preclinical anticancer candidate follows a logical, multi-stage progression.
Caption: A self-validating workflow for preclinical anticancer drug discovery.[16][17]
Neuropharmacological Activity: Focus on Antidepressant Potential
The N-arylpiperazine carboxamide scaffold is prevalent in compounds designed to treat depression, largely due to its ability to interact with key monoamine systems.[7][8]
Multi-Target Strategy: 5-HT Receptors and Transporter Modulation
Many modern antidepressants achieve their efficacy by modulating multiple targets simultaneously. Arylpiperazine-containing carboxamides have been successfully designed to bind to 5-HT₁ₐ and 5-HT₂ₐ/₂C receptors and inhibit the serotonin transporter (SERT).[7][8] This polypharmacology can lead to a more robust antidepressant effect and a faster onset of action compared to highly selective agents. For example, antagonism at 5-HT₁ₐ autoreceptors can enhance serotonin release, while blockade of postsynaptic 5-HT₂C receptors may also contribute to the therapeutic effect.[9][18]
Causality in Assay Selection for Antidepressant Screening
Causality: To validate that a compound works via the intended multi-target mechanism, the first step is to quantify its affinity for each individual target. Radioligand binding assays are the industry standard for this. They measure the ability of a test compound to displace a known radioactive ligand from its receptor, allowing for the determination of an inhibition constant (Ki), a direct measure of binding affinity.
Causality: While binding affinity is essential, it doesn't guarantee a therapeutic effect. An in vivo model is needed to assess functional outcomes. The Forced Swim Test (FST) in mice is a widely used behavioral despair model with high predictive validity for antidepressant activity.[9][19] The rationale is that animals subjected to the inescapable stress of being in water will eventually adopt an immobile posture. Treatment with effective antidepressants reduces this immobility time, as the animals will struggle for longer.
Protocol: Murine Forced Swim Test (FST)
-
Acclimation: Acclimate male ICR mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compounds or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test. A positive control, such as Imipramine, should be included.[8]
-
Test Procedure: Individually place each mouse in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with 10 cm of water (23-25 °C).
-
Scoring: The test duration is 6 minutes. Record the total time the mouse remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and floating motionless, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like activity.[18]
Structure-Activity Relationships for Serotonergic Targets
Table 2: SAR Summary for Serotonergic Activity
| Moiety | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Core Scaffold | Pyrrole 3-carboxamide | Identified as a promising series for 5-HT₂ₐ/₂C and SERT binding. | [7] |
| Core Scaffold | Pyrimidine 4-carboxamide | Generally good pharmacokinetic properties and antidepressant activity. | [8] |
| Linker | Propyl chain | Often optimal for connecting piperazine to the terminal amide group. | [9] |
| Terminal Group | Isonicotinic/Picolinic nuclei | Can confer high affinity for 5-HT₁ₐ receptors. |[9][18] |
Logical Flow for CNS Drug Candidate Selection
Caption: Integrated workflow for identifying a CNS drug candidate.
Antimicrobial and Other Biological Activities
Antimycobacterial and Antibacterial Potential
The N-arylpiperazine scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown promising activity, particularly against Mycobacterium species.[10]
Studies have shown that lipophilicity and the electronic features of the substituents play a crucial role in the antimicrobial activity. For example, in a series tested against M. kansasii, derivatives with a 3-alkoxy substituent on the terminal phenyl ring were more active than their 2- or 4-alkoxy isomers.[10] Similarly, the presence of a trifluoromethyl group on the N-arylpiperazine moiety was found to be beneficial for activity against M. marinum.[10] These compounds often exhibit low cytotoxicity against human cell lines, suggesting a favorable therapeutic window.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The standard method for quantifying the potency of a potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for this purpose.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Mycobacterium smegmatis) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or with a plate reader.[10]
Data Summary: Antimicrobial Activity
Table 3: Representative Antimicrobial Activity (MIC in µM) of N-Arylpiperazine Derivatives
| Compound ID | R1 (N-Aryl) | R2 (Terminal Aryl) | M. kansasii[10] | M. marinum[10] | S. aureus[10] |
|---|---|---|---|---|---|
| Cpd-A | 3-CF₃-phenyl | 3-Ethoxy-phenyl | 31.75 | >100 | >100 |
| Cpd-B | 4-F-phenyl | 3-Methoxy-phenyl | 17.62 | >100 | >100 |
| Cpd-C | 3-CF₃-phenyl | 4-Methoxy-phenyl | >100 | 65.32 | >100 |
| Isoniazid | - | - | 29.17 | - | - |
Other Reported Activities
The versatility of this scaffold extends to other targets. For example, N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives have been characterized as potent ligands for the dopamine D₃ receptor, with their intrinsic activity being highly dependent on the nature of the arylcarboxamide moiety.[20] This highlights their potential for developing treatments for conditions like schizophrenia and substance abuse.
Conclusion and Future Directions
Synthesizing the Potential of N-Arylpiperazine Carboxamides
The N-arylpiperazine carboxamide scaffold is undeniably a powerful platform in drug discovery. Its synthetic accessibility and modular nature have allowed for extensive exploration of structure-activity relationships, leading to the identification of potent and selective modulators of a wide array of biological targets. From disrupting cancer cell proliferation and modulating complex neuro-receptor systems to inhibiting microbial growth, these compounds have demonstrated significant therapeutic potential. The success of this scaffold lies in its ability to present key pharmacophoric features in a conformationally favorable manner, enabling strong interactions with diverse protein targets.
Future Research Perspectives: Optimizing Selectivity and ADME Properties
While potency is often the initial focus, the future of drug development with this scaffold will increasingly depend on multi-parameter optimization. Key future directions include:
-
Enhancing Selectivity: For CNS targets, improving subtype selectivity (e.g., within dopamine or serotonin receptor families) can minimize off-target side effects. For anticancer agents, increasing the therapeutic index by enhancing selectivity for cancer cells over healthy cells remains a primary goal.[16]
-
Improving ADME Properties: Computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be integrated early in the discovery process to design compounds with better oral bioavailability, metabolic stability, and reduced potential for drug-drug interactions.
-
Exploring Novel Applications: The proven versatility of the scaffold suggests its potential in other therapeutic areas, such as anti-inflammatory, antiviral, or cardiovascular diseases, warrants further investigation.
By integrating rational design, robust biological evaluation, and early ADME profiling, the N-arylpiperazine carboxamide scaffold will continue to be a rich source of novel therapeutic candidates for the foreseeable future.
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The Phenylpiperazine Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Scaffold
The phenylpiperazine carboxamide core is a prominent structural motif in medicinal chemistry, recognized for its "privileged" status. This designation stems from its recurring presence in a multitude of biologically active compounds targeting a wide array of physiological systems.[1][2] Its synthetic tractability, coupled with its ability to present functional groups in a well-defined three-dimensional space, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the phenylpiperazine carboxamide scaffold, from its fundamental synthesis to its diverse applications and the intricate structure-activity relationships that govern its biological effects.
The core structure, consisting of a phenyl ring linked to a piperazine moiety through a carboxamide linker, offers a unique combination of rigidity and flexibility. The piperazine ring can adopt various conformations, enabling it to fit into diverse binding pockets of biological targets.[1] The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the introduction of a wide range of substituents to modulate properties such as solubility, basicity, and receptor affinity.[1]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of phenylpiperazine carboxamide derivatives is generally achieved through a convergent approach, involving the preparation of the substituted phenylpiperazine and a suitable carboxylic acid or its activated derivative, followed by an amide coupling reaction.
General Synthetic Workflow
A common and versatile method for the synthesis of N-substituted phenylpiperazine carboxamides is outlined below. This multi-step process allows for the introduction of diversity at various points.
Caption: A generalized synthetic route to phenylpiperazine carboxamides.
Key Experimental Protocol: Amide Bond Formation
The crucial step in the synthesis is the formation of the carboxamide bond. A standard and widely used protocol involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).
Step-by-Step Protocol:
-
Dissolution: Dissolve the desired carboxylic acid (1.0 eq) and the N-arylpiperazine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenylpiperazine carboxamide.
Therapeutic Applications and Mechanisms of Action
The versatility of the phenylpiperazine carboxamide scaffold is evident in the broad range of biological targets it can modulate. This has led to the development of compounds with potential applications in oncology, neuropharmacology, and inflammatory diseases.
Anticancer Activity
Arylpiperazine derivatives have emerged as a promising class of anticancer agents due to their ability to interact with various molecular targets implicated in cancer progression.[3][4]
-
Mechanism of Action: Many phenylpiperazine carboxamide-based anticancer agents function as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[5][6] Others act as antagonists of α1-adrenoceptors, which are implicated in the growth of certain cancer cells, such as those in the prostate.[3][4] Additionally, some compounds induce cell cycle arrest and apoptosis by modulating the expression of proteins like Bcl-2 and p21.[3]
Caption: Key anticancer mechanisms of phenylpiperazine carboxamides.
-
Notable Examples: Naftopidil, an α1-adrenoceptor antagonist, has demonstrated anticancer activity in prostate, bladder, and renal cell lines.[3][4] Certain quinoxalinyl-piperazine derivatives have been identified as potent inhibitors of cancer cell growth, inducing a G2/M specific cell cycle arrest.[3]
Modulation of Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7][8] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7][8] Piperazine and piperidine aryl ureas and carboxamides have been identified as potent covalent inhibitors of FAAH.[7][8]
-
Mechanism of Action: These compounds act as irreversible inhibitors by carbamylating the catalytic serine (Ser241) in the active site of FAAH.[8] Computational studies have shown that FAAH induces a distortion in the amide bond of the piperidine/piperazine aryl ureas, which facilitates the hydrolysis of the amide bond and the formation of a covalent adduct with the enzyme.[7]
Caption: Covalent inhibition of FAAH by phenylpiperazine derivatives.
-
Clinical Candidates: PF-04457845 is a potent and selective FAAH inhibitor with a piperidine carboxamide scaffold that has advanced to clinical trials for the treatment of pain and other nervous system disorders.[8]
Dopamine Receptor Modulation
Phenylpiperazine derivatives are a well-established class of ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[9][10][11]
-
Mechanism of Action and Selectivity: The N-phenylpiperazine moiety typically binds to the orthosteric site of the dopamine receptor.[10] Selectivity between the highly homologous D2 and D3 receptors can be achieved by extending a substituent from the carboxamide portion to interact with a secondary, allosteric binding site that is unique to the D3 receptor.[10] This "bitopic" binding mode can lead to high D3 selectivity.[10] The nature of the carboxamide linker and the substituents on the terminal aryl ring are crucial for modulating affinity and selectivity.[9]
| Compound/Series | Target(s) | Key Structural Features for Activity/Selectivity | Reference(s) |
| Substituted N-phenylpiperazine benzamides | D3 vs. D2 | The benzamide moiety interacts with a unique secondary binding site on the D3 receptor, leading to bitopic binding and enhanced D3 selectivity. | [10] |
| 4-Phenylpiperazine derivatives with carbon chain linkers | D3 | Introduction of functionality into the carbon chain linker improves water solubility and bioavailability while maintaining D3 selectivity. | [11] |
| Chloro or methoxy substituted 4-phenylpiperazines | D3 | Small structural differences in these compounds can significantly affect D2 versus D3 receptor subtype binding selectivity. | [12] |
Opioid Receptor Antagonism
Recent studies have identified 1-substituted 4-(3-hydroxyphenyl)piperazines as a novel class of pure opioid receptor antagonists.[13] These compounds exhibit potent binding to μ, δ, and κ opioid receptors.[13]
-
Structural Insights: Unlike many opioid agonists, these phenylpiperazine derivatives lack a 4-methyl substituent, which appears to be a key determinant of their antagonist activity.[13] Conformational analysis suggests that the equatorial orientation of the phenyl ring is the preferred conformation for antagonist activity.[13]
Structure-Activity Relationships (SAR): A Summary
The biological activity of phenylpiperazine carboxamides is highly dependent on the nature and position of substituents on both the phenyl ring and the carboxamide moiety.
| Scaffold Position | Substitution Effects | Therapeutic Target(s) | Reference(s) |
| Phenyl Ring | - ortho-Substitution with electron-withdrawing groups (e.g., Cl) can enhance affinity for dopamine receptors. - Hydroxyl or primary amine substitutions can increase cytotoxicity. | Dopamine Receptors, Anticancer | [12][14][15] |
| Piperazine Ring | - The piperazine ring itself is crucial for activity, providing a key structural element for receptor interaction. | General | [1] |
| Carboxamide Linker | - The length and rigidity of the linker between the piperazine and the terminal group are critical for dopamine D3 receptor selectivity. | Dopamine Receptors | [9] |
| Terminal Group (on Carboxamide) | - Bulky aromatic or heterocyclic groups can interact with secondary binding pockets, enhancing affinity and selectivity. - The nature of this group can switch a compound from an agonist to an antagonist. | Dopamine Receptors, Opioid Receptors | [10][13] |
Conclusion and Future Perspectives
The phenylpiperazine carboxamide scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the ability to finely tune its physicochemical and pharmacological properties through systematic structural modifications have cemented its "privileged" status.[1][2] Current research continues to explore new therapeutic applications for this scaffold, with a focus on developing highly selective and potent modulators of various biological targets. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel phenylpiperazine carboxamide-based therapeutics with improved efficacy and safety profiles.
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The Therapeutic Potential of p-Tolylpiperazine Derivatives in CNS Research: From Synthesis to Preclinical Validation
An In-Depth Technical Guide for Researchers
Introduction: The Piperazine Scaffold as a Cornerstone of Neurotherapeutics
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—including its ability to exist in different conformations and its basicity, which enhances solubility—make it a recurring motif in a multitude of clinically successful drugs.[1] This is particularly evident in the realm of Central Nervous System (CNS) disorders, where the piperazine moiety is a key pharmacophore in antipsychotic, antidepressant, and anxiolytic agents.[2][3][4] Its structural versatility allows for precise modifications that can tune a compound's affinity and selectivity for various neurotransmitter receptors.[5]
Within this broad class, p-tolylpiperazine derivatives have emerged as a focal point of intensive research. The incorporation of the p-tolyl group—a phenyl ring substituted with a methyl group at the para position—often confers a desirable balance of lipophilicity and steric bulk. This can facilitate blood-brain barrier (BBB) penetration and optimize interactions within the binding pockets of key CNS targets, particularly dopamine and serotonin receptors.[1][5] This guide provides a comprehensive technical overview of the synthesis, multimodal mechanism of action, and preclinical evaluation of p-tolylpiperazine derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies for p-Tolylpiperazine Derivatives
The synthesis of asymmetrically substituted piperazines, such as the p-tolyl derivatives, requires carefully controlled strategies to avoid undesired bis-alkylation. The choice of synthetic route is dictated by the desired final structure and the availability of starting materials.
Core Synthetic Methodologies
Several robust methods are employed for the synthesis of these derivatives:
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic substrate is an electron-deficient (hetero)arene, allowing direct reaction with an N-alkylpiperazine.[2]
-
Protecting-Group Chemistry: This is a highly reliable strategy for achieving selective mono-alkylation. One nitrogen atom of the piperazine ring is temporarily deactivated with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen is then free to react with an electrophile. Subsequent deprotection under acidic conditions yields the desired monosubstituted product.[1]
-
Reductive Amination: This versatile method involves the condensation of a piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ using agents like sodium triacetoxyborohydride.[1][2] This approach is particularly useful for introducing aryl-alkyl or heteroaryl-alkyl substituents.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the direct coupling of an aryl halide with the piperazine nitrogen, providing an efficient route to N-arylpiperazine cores under relatively mild conditions.[2]
The following workflow diagram illustrates a common and reliable protecting-group strategy for synthesizing a target p-tolylpiperazine derivative.
Caption: A generalized workflow for the N-monosubstitution of piperazine.
Multimodal Mechanism of Action in the CNS
The therapeutic efficacy of p-tolylpiperazine derivatives in CNS disorders stems from their ability to modulate multiple neurotransmitter systems simultaneously. They often act as ligands for various subtypes of dopamine and serotonin (5-HT) receptors, which are critically involved in the pathophysiology of schizophrenia, depression, and anxiety.[3][4][5][6]
Key Molecular Targets
-
Dopamine D2 Receptors: Many atypical antipsychotics derive their efficacy from partial agonism at D2 receptors. This allows them to dampen hyperdopaminergic signaling in the mesolimbic pathway (addressing positive symptoms of schizophrenia) while maintaining sufficient dopaminergic tone in the mesocortical pathway (avoiding cognitive deficits and extrapyramidal side effects).[5] p-Tolylpiperazine derivatives can be designed to exhibit this partial agonist profile.[5][6]
-
Serotonin 5-HT1A Receptors: Acting as agonists or partial agonists at 5-HT1A autoreceptors can enhance serotonin release, contributing to both antidepressant and anxiolytic effects.[2][4] This mechanism is a hallmark of drugs like buspirone and vilazodone.[2][4]
-
Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is another key feature of atypical antipsychotics. This action is thought to improve negative symptoms and cognitive function in schizophrenia and may also contribute to antidepressant effects.[6]
-
Other Serotonin Receptors (5-HT6, 5-HT7): These receptors are increasingly recognized as important targets for cognitive enhancement. Ligands with high affinity for these receptors may offer therapeutic benefits for the cognitive impairments associated with schizophrenia and Alzheimer's disease.[7][8]
The following diagram illustrates the concept of a multi-target ligand modulating both dopaminergic and serotonergic pathways.
Caption: Multi-target engagement of key CNS receptors by a p-tolylpiperazine derivative.
Quantitative Receptor Affinity
The precise therapeutic profile of a derivative is determined by its binding affinity (Ki) and functional activity at these various receptors. The table below presents representative binding data for novel arylpiperazine derivatives, illustrating how structural modifications influence target engagement.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 4 | 5-HT6 | 11 | [7] |
| 5-HT1A | >1000 | [7] | |
| 5-HT2A | 8393 | [7] | |
| D2L | >10000 | [7] | |
| Compound 11 | D2 | 19.3 | [6] |
| 5-HT1A | 13.9 | [6] | |
| 5-HT2A | 2.5 | [6] | |
| PD 158771 | D2 | 1.8 | [5] |
| 5-HT1A | 2.1 | [5] |
This table compiles data from multiple sources to illustrate the range of affinities and selectivities achievable with this scaffold.
Preclinical Evaluation: A Phased Approach
A rigorous, multi-step evaluation process is essential to characterize the therapeutic potential and safety profile of novel p-tolylpiperazine derivatives. This process logically progresses from high-throughput in vitro assays to more complex in vivo behavioral and pharmacokinetic models.
Caption: A phased workflow for the preclinical evaluation of CNS drug candidates.
Experimental Protocol: Radioligand Binding Assay
This assay is fundamental for determining a compound's affinity for its molecular target.
-
Objective: To quantify the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., human D2 or 5-HT1A).
-
Methodology:
-
Preparation of Membranes: Cell membranes are prepared from HEK-293 cells stably expressing the human receptor of interest.[8]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2) and varying concentrations of the unlabeled test compound.
-
Non-specific Binding Control: A parallel incubation is performed in the presence of a high concentration of a known, non-radioactive ligand to determine non-specific binding.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[6]
-
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This is a standard screening model to assess the potential anticonvulsant activity of a compound.
-
Objective: To evaluate the ability of a test compound to protect against seizures induced by the chemoconvulsant PTZ.[9]
-
Methodology:
-
Animals: Male albino Swiss mice or CD-1 mice are commonly used.[4][9]
-
Compound Administration: The test compound (e.g., p-tolylpiperazine derivative) is administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A specific pre-treatment interval is observed (e.g., 30-60 minutes) to allow for drug absorption and distribution.[9]
-
Seizure Induction: PTZ is administered subcutaneously (s.c.) at a convulsant dose (e.g., 100 mg/kg).[9]
-
Observation: Each animal is placed in an individual observation chamber and monitored for a set period (e.g., 60 minutes).
-
Endpoints: Key parameters are recorded, including the latency to the first seizure (myoclonic jerk), the incidence of generalized tonic-clonic seizures, and mortality.
-
Data Analysis: The data from the treated groups are compared to the vehicle control group using appropriate statistical tests to determine if the compound provides significant protection against PTZ-induced seizures.
-
Pharmacokinetic Profile and CNS Penetration
A promising receptor binding profile is therapeutically irrelevant if the compound cannot reach its target in the brain. Therefore, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of p-tolylpiperazine derivatives is critical.
Key Pharmacokinetic Parameters
-
Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation. Poor oral bioavailability can be caused by low membrane permeability or extensive first-pass metabolism.[10][11]
-
Blood-Brain Barrier (BBB) Penetration: For a CNS drug, the ability to cross the BBB is paramount. This is often assessed by measuring the brain-to-plasma concentration ratio. Efflux by transporters like P-glycoprotein (P-gp) can severely limit CNS exposure.[11][12] Some piperazine derivatives have been investigated as P-gp inhibitors to enhance the bioavailability of other drugs.[11][12]
-
Metabolism: Piperazine derivatives are typically metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2D6.[10] Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions.
-
Elimination Half-life (t1/2): This parameter determines the dosing frequency. A suitable half-life ensures that therapeutic concentrations are maintained between doses.[10]
The following table outlines key pharmacokinetic parameters for representative phenylpiperazine derivatives, providing a benchmark for what to assess in novel p-tolylpiperazine candidates.
| Parameter | Trazodone | Perphenazine | Reference |
| Oral Bioavailability | ~100% | ~40% | [10] |
| Time to Peak (Tmax) | ~1 hour | 1-3 hours | [10] |
| Plasma Protein Binding | 89-95% | >90% | [10] |
| Metabolism | Extensively by CYP3A4 | Extensively by CYP2D6 | [10] |
| Elimination Half-life | 5-9 hours | 9-12 hours | [10] |
Future Directions and Therapeutic Outlook
The p-tolylpiperazine scaffold continues to be a highly fertile ground for the discovery of novel CNS therapeutics. Future research is likely to focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can precisely modulate multiple targets (e.g., D2/5-HT1A/5-HT6) holds promise for treating complex disorders like schizophrenia, addressing positive, negative, and cognitive symptoms with a single agent.[6]
-
Cognitive Enhancement: Given the significant unmet need for treating cognitive impairment in schizophrenia and Alzheimer's disease, developing derivatives with high affinity for targets like 5-HT6 and 5-HT7 receptors is a major priority.[7][13]
-
Optimizing for Safety and Tolerability: Fine-tuning the structure to minimize off-target effects (e.g., at histamine H1 or alpha-1 adrenergic receptors) is crucial for reducing side effects like sedation and orthostatic hypotension.
Conclusion
p-Tolylpiperazine derivatives represent a structurally versatile and pharmacologically potent class of compounds with significant therapeutic potential in CNS research. Their ability to be synthesized through robust chemical routes and their capacity for multi-target engagement at key dopamine and serotonin receptors make them ideal candidates for addressing the complex neurobiology of psychiatric and neurological disorders. A systematic preclinical evaluation, encompassing in vitro pharmacology, in vivo behavioral models, and detailed pharmacokinetic analysis, is the cornerstone of translating this chemical potential into clinically successful neurotherapeutics. As our understanding of CNS pathology deepens, the rational design of novel p-tolylpiperazine derivatives will undoubtedly continue to yield promising new treatments for patients worldwide.
References
- A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
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Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
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Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. National Institutes of Health (NIH). [Link]
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Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. National Institutes of Health (NIH). [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. [Link]
-
Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]
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Different piperazine derivatives in clinical studies against different kind of depressive disorders. ResearchGate. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
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A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]
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Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers. [Link]
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In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
-
PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]
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Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. National Institutes of Health (NIH). [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
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Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Neurofit. [Link]
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In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. National Institutes of Health (NIH). [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
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New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. [Link]
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Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]
- Therapeutic combinations for treatment of cns disorders.
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Methodological & Application
Synthesis of 4-(4-Methylphenyl)piperazine-1-carboxamide from p-tolyl isocyanate
Application Note: Synthesis of -(4-Methylphenyl)piperazine-1-carboxamide[1][2]
Scientific Rationale & Reaction Logic
Mechanistic Pathway
The synthesis relies on the nucleophilic attack of the secondary amine of piperazine onto the electrophilic carbon of the isocyanate group (
-
Electrophilic Activation: The central carbon of the isocyanate is highly electrophilic due to the cumulative double bonds and the electronegativity of oxygen and nitrogen.[2]
-
Nucleophilic Attack: The lone pair on the piperazine nitrogen attacks the isocyanate carbon.[2]
-
Proton Transfer: A rapid proton transfer from the piperazine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the urea linkage.[2]
Strategic Considerations
-
Stoichiometry Control: Piperazine is a diamine.[2][3] To prevent the formation of the symmetrical bis-urea byproduct (
-bis(p-tolylcarbamoyl)piperazine), piperazine is either used in excess, or a mono-protected piperazine (e.g., -Boc-piperazine) is used followed by deprotection.[1][2] Note: This protocol describes the direct method using stoichiometric control for simplicity and cost-efficiency. -
Moisture Control: Isocyanates react with water to form carbamic acids, which decarboxylate to form anilines and subsequently symmetrical diaryl ureas.[2] Strictly anhydrous conditions are required.[2]
Reaction Scheme Visualization
Caption: Logical flow of nucleophilic addition of piperazine to p-tolyl isocyanate, highlighting the critical proton transfer step and potential bis-urea impurity.
Experimental Protocol
Materials & Reagents[1][4][5]
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount (Example) | Role |
| Piperazine (Anhydrous) | 86.14 | 1.0 - 1.2 | 861 mg | Nucleophile |
| 133.15 | 1.0 | 1.33 g (approx 1.26 mL) | Electrophile | |
| Dichloromethane (DCM) | - | Solvent | 20 mL | Solvent |
| Triethylamine (TEA) | 101.19 | 0.1 | Catalyst (Optional) | Base catalyst |
Equipment:
-
50 mL Round-bottom flask (oven-dried).
-
Magnetic stir bar.[2]
-
Addition funnel or syringe pump.[2]
-
Inert gas line (Nitrogen or Argon).
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (861 mg, 10 mmol) in anhydrous DCM (10 mL).
-
Critical: Ensure the piperazine is fully dissolved.[2] If using piperazine hexahydrate, this reaction will fail due to isocyanate hydrolysis; use anhydrous piperazine only.[2]
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Controlled Addition of Isocyanate
-
Dissolve
-Tolyl Isocyanate (1.33 g, 10 mmol) in anhydrous DCM (5 mL). -
Add the isocyanate solution dropwise to the piperazine solution over 15–20 minutes.
-
Maintain the temperature at 0°C during addition.
Step 3: Reaction & Monitoring
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
TLC Monitoring: Use 5% Methanol in DCM. The isocyanate spot (high
) should disappear. The product will appear as a more polar spot.[2]-
Visualization: UV light (254 nm) or Iodine stain.
-
Step 4: Workup & Purification [1][2]
-
Precipitation: In many cases, the urea product precipitates from DCM.[2] If a white solid forms, filter it using a Büchner funnel.[2]
-
Washing: Wash the solid with cold DCM (
) and diethyl ether ( ) to remove unreacted isocyanate or bis-impurities.[1] -
Recrystallization (if necessary): If the product is impure, recrystallize from Ethanol/Water or hot Ethyl Acetate.[2]
-
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Analytical Characterization
To validate the synthesis, the following data should be obtained:
| Method | Expected Signal / Observation | Interpretation |
| Methyl group on tolyl ring.[1] | ||
| Piperazine ring protons ( | ||
| Piperazine ring protons ( | ||
| Aromatic protons ( | ||
| Urea NH proton (exchangeable with | ||
| LC-MS (ESI+) | Confirms molecular weight of | |
| Melting Point | Sharp range indicates high purity. |
Troubleshooting & Optimization
Common Failure Modes
-
Formation of Bis-Urea:
-
Isocyanate Hydrolysis:
Workflow Diagram
Caption: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.
Safety & Compliance
-
Isocyanates:
-Tolyl isocyanate is a strong sensitizer and lachrymator.[1][2] It can cause asthma-like symptoms upon inhalation.[1][2] Always handle in a functioning fume hood. -
Piperazine: Corrosive and a sensitizer.[2] Avoid skin contact.[2]
-
Waste Disposal: Quench unreacted isocyanate with methanol or aqueous sodium carbonate before disposal.[2] Do not pour isocyanate solutions directly into aqueous waste containers without quenching (risk of pressure buildup from
).
References
-
Reaction of Isocyanates with Amines
-
Synthesis of N-Aryl-piperazine-1-carboxamides
-
Properties of p-Tolyl Isocyanate
-
Piperazine Carboxamide Derivatives
Sources
- 1. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 4. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-methylphenyl)piperazine - Wikidata [wikidata.org]
- 8. 1-Piperazinecarboxamidine, 4-(p-tolyl)-, hemisulfate | C24H38N8O4S | CID 205048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Synthesis of 4-(4-methylphenyl)piperazine-1-carboxamide via N-Acylation with Carbamoyl Chloride
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-methylphenyl)piperazine-1-carboxamide, a key intermediate in pharmaceutical research. The core transformation involves the nucleophilic acyl substitution reaction between 1-(4-methylphenyl)piperazine and carbamoyl chloride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. It includes detailed sections on the reaction mechanism, safety protocols, a step-by-step experimental workflow, methods for purification and characterization, and a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated synthetic methodology.
Introduction and Scientific Background
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a carboxamide moiety onto the piperazine ring, specifically at the N-1 position, yields a versatile intermediate, 4-(4-methylphenyl)piperazine-1-carboxamide. This functional group can participate in hydrogen bonding and serves as a stable, neutral building block for further molecular elaboration in drug discovery programs.
The reaction detailed herein is a classic nucleophilic acyl substitution.[4] The secondary amine of 1-(4-methylphenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of carbamoyl chloride. Carbamoyl chlorides are highly reactive acylating agents, analogous to acid chlorides, but with modulated reactivity due to the nitrogen atom's electron-donating resonance effect.[5] This protocol utilizes a non-nucleophilic organic base to neutralize the hydrochloric acid byproduct, which is crucial for driving the reaction to completion.
Reaction Mechanism and Causality
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-(4-methylphenyl)piperazine attacks the electrophilic carbonyl carbon of carbamoyl chloride. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the chloride ion, which is an excellent leaving group.
-
Proton Abstraction: The resulting positively charged ammonium species is deprotonated by a base (e.g., triethylamine) to yield the neutral carboxamide product and the triethylammonium chloride salt. This step is irreversible and drives the equilibrium towards the product.
Caption: Reaction mechanism of carbamoylation.
Critical Safety Precautions
WARNING: Carbamoyl chlorides are hazardous compounds. They are corrosive, lachrymatory (tear-inducing), and suspected carcinogens.[6] All operations involving carbamoyl chloride must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[7][8]
-
Handling: Carbamoyl chlorides are acutely sensitive to moisture and will hydrolyze to release corrosive HCl gas.[5][8] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and anhydrous solvents.
-
Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material (e.g., vermiculite or sand). Avoid contact with skin and inhalation of vapors.[7]
-
Waste Disposal: Quench any residual carbamoyl chloride by slowly adding it to a stirred solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to solvent volumes and purification procedures.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-(4-methylphenyl)piperazine | 176.26 | 1.76 g | 10.0 | 1.0 |
| Carbamoyl chloride | 79.49 | 0.87 g | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - | - |
| Brine (Saturated aq. NaCl) | - | 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | - |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for synthesis.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)piperazine (1.76 g, 10.0 mmol).
-
Dissolution & Cooling: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol). Cool the flask in an ice-water bath to 0°C.
-
Causality Note: Cooling is essential to control the initial exothermic reaction and prevent the formation of side products. Triethylamine acts as an HCl scavenger.[9] An excess is used to ensure all generated acid is neutralized.
-
-
Reagent Addition: In the fume hood, carefully weigh carbamoyl chloride (0.87 g, 11.0 mmol) into a dry vial and dissolve it in ~5 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring piperazine solution over 10-15 minutes using a syringe or dropping funnel.
-
Causality Note: A slight excess of the acylating agent ensures complete consumption of the more valuable piperazine starting material. Slow addition prevents a rapid temperature increase.
-
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 5-10% Methanol in DCM). The disappearance of the starting piperazine spot indicates reaction completion.
-
Work-up: Once the reaction is complete, carefully quench by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.
-
Causality Note: The NaHCO₃ wash removes any remaining acidic impurities and the triethylammonium chloride salt. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Validation
The crude product, typically an off-white solid or pale oil, should be purified before further use.
Purification
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) is often effective.
-
Column Chromatography: For oily products or to remove closely-related impurities, silica gel column chromatography is recommended. A gradient elution from 100% DCM to 2-5% Methanol in DCM is a good starting point.
Characterization and Self-Validation
To ensure the identity and purity of the final compound, a full suite of analytical techniques should be employed.[10][11]
-
¹H NMR: (Expected in CDCl₃) Protons on the tolyl group (~7.1-7.2 ppm, d; ~6.8-6.9 ppm, d), piperazine protons adjacent to the tolyl group (~3.1-3.2 ppm, t), piperazine protons adjacent to the carbonyl (~3.5-3.6 ppm, t), methyl group singlet (~2.3 ppm), and a broad singlet for the -NH₂ protons (~4.5-5.5 ppm).
-
¹³C NMR: (Expected in CDCl₃) Carbonyl carbon (~158 ppm), aromatic carbons, piperazine carbons, and the methyl carbon (~20 ppm).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 220.14.
-
IR Spectroscopy: A strong C=O stretch characteristic of an amide/urea at ~1640-1660 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or warm slightly (e.g., to 40°C). Confirm reagent quality. |
| Moisture contamination. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Multiple Products on TLC | Reaction too fast/hot. | Maintain 0°C during addition and for a longer initial period. |
| Formation of di-acylated or other side products. | Use the specified stoichiometry; avoid large excesses of carbamoyl chloride. | |
| Product Fails to Solidify | Residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Purify via column chromatography. |
References
-
McMurry, J. (2015). Organic Chemistry. Cengage Learning. [Link]
- Sciencelab.com. (n.d.). SAFETY DATA SHEET: Carbamoyl chloride. This is a general reference; specific supplier SDS should always be consulted.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Diethylcarbamoyl Chloride. [Link]
-
Garcı́a, C., et al. (2004). Preparation of Tertiary Amides from Carbamoyl Chlorides and Organocuprates. The Journal of Organic Chemistry, 69(16), 5393-5396. [Link]
-
Wikipedia. (n.d.). Carbamoyl chloride. [Link]
- Google Patents. (1989).
-
Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]
-
Yoakim, C., et al. (1998). Preparation of carbamoyl chlorides. Bioorganic & Medicinal Chemistry Letters, 8(1), 61-66. (Referenced in ResearchGate). [Link]
-
Nguyen, T. A., et al. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Al-Bayati, M. F. (2017). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Perry, M. A., et al. (2015). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. [Link]
-
Kumar, B., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1104-1111. [Link]
-
De Paoli, G., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 719-726. [Link]
- Google Patents. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
-
Ferlin, M. G., & Stocchetti, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 84. [Link]
-
Povar, I., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1794. [Link]
- Google Patents. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl)
-
Singh, A., et al. (2022). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. fishersci.se [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 10. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Preparation of piperazine urea derivatives for high-throughput screening
Application Note: Preparation of Piperazine Urea Derivatives for High-Throughput Screening
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antiretrovirals (e.g., Indinavir) to antipsychotics (e.g., Aripiprazole) and kinase inhibitors [1].[1] The urea linkage, specifically, imparts hydrogen-bonding capability and conformational constraint, often improving the pharmacokinetic profile of the parent piperazine [2].
This Application Note details a robust, field-proven protocol for the high-throughput parallel synthesis (HTPS) of piperazine urea derivatives. Unlike traditional batch synthesis, this workflow utilizes solution-phase synthesis with solid-phase scavenging , a methodology that ensures high purity (>90%) without the bottleneck of column chromatography. This system is designed for 96-well or 384-well plate formats, making it directly compatible with automated liquid handlers and immediate biological screening.
Chemical Strategy & Mechanistic Rationale
To maximize library diversity while minimizing attrition due to impurities, we employ a nucleophilic addition-elimination strategy using isocyanates.
-
The Core Scaffold:
-substituted piperazines (monomers). The secondary amine at the N1 position acts as the nucleophile. -
The Electrophile: Diverse isocyanates (R-NCO).
-
The Purification Logic: To drive the reaction to completion, the isocyanate is used in excess. The challenge in HTS is removing this excess without extraction. We utilize a Polymer-Supported (PS) Trisamine resin , a chemoselective scavenger that covalently binds unreacted electrophiles (isocyanates), allowing the pure product to be isolated via simple filtration [3].
Reaction Scheme
Protocol 1: Library Design & Reagent Selection
Before synthesis, reagents must be filtered to ensure the final library meets "Lead-Like" or "Drug-Like" criteria.
Monomer Selection Criteria:
-
Piperazine Cores: Must have one free secondary amine. (e.g., 1-methylpiperazine, 1-Boc-piperazine, 1-(2-pyridyl)piperazine).
-
Isocyanates: Filter for reactive groups that might interfere (e.g., free alcohols/amines) unless protected.
-
Physicochemical Filters:
| Property | Target Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Maintain oral bioavailability potential (Lipinski's Rule of 5). |
| cLogP | 1.0 - 4.0 | Ensure solubility in DMSO (screening buffer) and membrane permeability. |
| Rotatable Bonds | < 7 | Prevent excessive entropic penalty upon binding. |
| TPSA | < 140 Ų | Correlates with good cell permeability. |
Protocol 2: High-Throughput Parallel Synthesis (HTPS)
Format: 96-well deep-well polypropylene blocks (2 mL volume). Scale: 50 µmol per well (typical for primary screening libraries).
Materials Required
-
Reaction Block: 96-well chemically resistant block (e.g., Porvair, Agilent).
-
Liquid Handler: Gilson, Tecan, or multichannel pipettes.
-
Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE is preferred if heating is required due to higher boiling point.
Step-by-Step Workflow
-
Scaffold Distribution (The Limiting Reagent):
-
Prepare 0.2 M stock solutions of the
-substituted piperazine derivatives in anhydrous DCM. -
Dispense 250 µL (50 µmol, 1.0 equiv) into each well of the reaction block.
-
-
Electrophile Addition (The Excess Reagent):
-
Prepare 0.25 M stock solutions of the Isocyanates (R-NCO) in anhydrous DCM.
-
Dispense 240 µL (60 µmol, 1.2 equiv) into the corresponding wells.
-
Expert Insight: Using 1.2 equivalents ensures the piperazine is fully consumed, eliminating the difficult separation of unreacted amine starting material.
-
-
Incubation:
-
Seal the block with a chemically resistant mat (PTFE/Silicone).
-
Shake at Room Temperature for 16–24 hours .
-
Validation: Spot check 3 random wells via TLC or LC-MS to confirm consumption of the piperazine.
-
-
Scavenging (The Cleanup):
-
Calculate the excess isocyanate: 10 µmol theoretical excess.
-
Add PS-Trisamine Resin (approx. 3–5 equivalents relative to the excess isocyanate).
-
Calculation: If resin loading is 4 mmol/g, add ~15–20 mg of resin per well.
-
-
Reseal and shake vigorously for 4–6 hours . The resin amine reacts with the isocyanate to form an insoluble urea on the bead.
-
-
Isolation:
-
Transfer the slurry to a 96-well filter plate (approx. 20 µm frit).
-
Apply vacuum to collect the filtrate (containing the pure product) into a pre-weighed collection plate.
-
Wash the resin twice with 200 µL DCM to recover residual product.
-
-
Finishing:
-
Evaporate solvent using a centrifugal evaporator (e.g., Genevac) at <40°C.
-
Dissolve the residue in DMSO (typically to 10 mM) for storage and screening.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the "Catch-and-Release" scavenging strategy.
Figure 1: Workflow for the solution-phase parallel synthesis of piperazine ureas utilizing scavenger resins for purification.
Protocol 3: Quality Control (QC) & Validation
Blindly sending libraries to screening is a primary cause of false positives/negatives. A statistical QC approach is required.
QC Plan:
-
Plate Mapping: Ensure the electronic map matches the physical well contents.
-
Random Sampling: Select 10% of the library (randomized across the plate) for LC-MS analysis.
-
Purity Threshold:
-
>90% Purity (UV 254 nm): Pass.
-
80-90%: Flag for confirmation.
-
<80%: Fail. (Check for hydrolysis of isocyanate or incomplete scavenging).
-
-
Solubility Check: Visually inspect DMSO stocks for precipitation. Piperazine ureas can be crystalline; sonication may be required.
QC Decision Logic
Figure 2: Quality Control decision tree for HTS library validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent (Isocyanates hydrolyze to amines). | Use freshly distilled DCM or store over molecular sieves. |
| Impurity: Symmetric Urea | Hydrolysis of isocyanate followed by reaction with itself. | Ensure anhydrous conditions.[2] Increase scavenger loading. |
| Incomplete Reaction | Steric hindrance on the piperazine or isocyanate. | Switch solvent to DCE and heat to 60°C. Extend reaction time to 48h. |
| Precipitation in Well | Product insolubility in DCM. | This is actually good. Filter the solid, wash with DCM (removes impurities), then dissolve in DMSO. |
References
-
Review of Piperazine Scaffold
-
Urea Linkage in Medicinal Chemistry
-
Scavenger Resin Protocols
- Title: Liquid-phase parallel synthesis of ureas.
- Source: Journal of Combin
-
URL:[Link]
-
Parallel Synthesis Methodology
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
In vitro assay protocols for arylpiperazine carboxamide cytotoxicity
Application Note: Systematic Evaluation of Arylpiperazine Carboxamide Cytotoxicity
Executive Summary
Arylpiperazine carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting dualistic pharmacological profiles. While originally developed as GPCR ligands (e.g., 5-HT1A,
However, the lipophilic nature of the N-arylpiperazine moiety, combined with the hydrogen-bonding potential of the carboxamide linker, presents unique challenges in in vitro toxicity screening. This Application Note provides a validated, high-integrity workflow for evaluating these compounds, distinguishing between non-specific membrane disruption and targeted apoptotic induction.
Critical Pre-Assay Considerations
Before initiating biological assays, the physicochemical properties of arylpiperazine carboxamides must be addressed to prevent false positives (assay interference) or false negatives (precipitation).
Solubility & Formulation
Arylpiperazines are inherently lipophilic. The carboxamide linkage adds polarity but often results in high crystallinity, making aqueous solubility poor.
-
Solvent: Dissolve stock solutions in 100% DMSO (Molecular Biology Grade).
-
Concentration Limit: Prepare a 10 mM or 20 mM master stock.
-
Working Solution: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) . Higher concentrations permeabilize membranes, masking the compound's specific cytotoxicity.
-
Precipitation Check: Perform a "mock dilution" in cell culture media (without cells) and inspect under 10x microscopy. If crystals form, the compound is precipitating, and the IC
will be inaccurate.
Cell Line Selection (The Selectivity Index)
To validate therapeutic potential, cytotoxicity must be comparative.
-
Target Cells: PC-3 or LNCaP (Prostate), HCT-116 (Colon).
-
Safety Control: RWPE-1 (Normal Prostate Epithelium) or HUVEC (Endothelial).
-
Metric: Calculate the Selectivity Index (
). An is the minimum threshold for lead progression.
Protocol A: Metabolic Viability Screening (CCK-8/MTS)
Rationale: Unlike the traditional MTT assay, which produces insoluble formazan crystals requiring solubilization (often difficult with precipitated lipophilic drugs), WST-8 (CCK-8) produces a water-soluble product, reducing handling errors.
Materials:
-
Cell lines (e.g., PC-3, ATCC® CRL-1435™)
-
Cell Counting Kit-8 (CCK-8) or MTS Reagent
-
96-well clear-bottom plates (Tissue culture treated)
-
Positive Control: Doxorubicin or Naftopidil (structurally relevant)
Step-by-Step Workflow:
-
Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed 3,000–5,000 cells/well in 100 µL media.
-
Crucial Step: Incubate for 24 hours to allow attachment and flattening. Arylpiperazines affect cytoskeletal tubulin; treating rounded cells yields inconsistent data.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of the arylpiperazine carboxamide in complete media (max 1% DMSO in this intermediate plate).
-
Add 100 µL of the 2x drug solution to the wells (Final vol: 200 µL; Final DMSO: 0.5%).
-
Include Vehicle Control (0.5% DMSO) and Blank (Media only, no cells).
-
Incubate for 48 or 72 hours at 37°C, 5% CO
.
-
-
Readout:
-
Add 20 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours. Monitor color development (orange/red).
-
Measure Absorbance at 450 nm (Reference: 650 nm).
-
-
Data Validation:
-
Calculate % Viability:
-
Quality Control: The Z-factor of the plate must be
. If CV% between replicates is , repeat the assay.
-
Protocol B: Mechanistic Differentiation (Apoptosis vs. Necrosis)
Rationale: Arylpiperazine carboxamides often induce G2/M arrest and subsequent apoptosis. Simple viability assays do not distinguish this from necrotic cell lysis. This flow cytometry protocol uses Annexin V (early apoptosis) and Propidium Iodide (PI - necrosis/late apoptosis).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow Cytometer (488 nm excitation)
Step-by-Step Workflow:
-
Treatment:
-
Seed cells in 6-well plates (
cells/well). -
Treat with the arylpiperazine compound at its IC
and 2x IC concentrations for 24 hours.
-
-
Staining:
-
Harvest cells (including floating dead cells) using mild trypsinization.
-
Wash 2x with cold PBS.
-
Resuspend in 100 µL 1x Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in the dark.
-
-
Acquisition:
-
Add 400 µL Binding Buffer.
-
Analyze immediately. Collect 10,000 events.
-
-
Interpretation:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane rupture rather than programmed death).
-
Data Visualization & Pathway Mapping
Diagram 1: Experimental Workflow
This diagram illustrates the logical progression from synthesis to lead selection, emphasizing the "Go/No-Go" decision points based on solubility and Selectivity Index (SI).
Caption: Decision-tree workflow for evaluating arylpiperazine carboxamides, prioritizing solubility validation and selectivity indices.
Diagram 2: Putative Mechanism of Action
Arylpiperazine derivatives often act via mitochondrial disruption or receptor antagonism (AR/5-HT). This diagram maps the signaling cascade leading to cytotoxicity.
Caption: Dual-mechanism pathway showing receptor-mediated and mitochondrial-direct apoptosis induction common in arylpiperazine derivatives.
Data Reporting Template
To ensure reproducibility, report data using the following structure:
| Compound ID | PC-3 IC | RWPE-1 IC | Selectivity Index (SI) | Mode of Death (Flow Cytometry) |
| APC-001 | Apoptosis (45% Q4) | |||
| APC-002 | Mixed (Necrosis dominant) | |||
| Control (Dox) | Apoptosis |
References
-
Ikwu, C. O., et al. (2020). "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Molecules. Available at: [Link]
-
Jiang, H., et al. (2025).[1][2][3] "Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists."[2] Frontiers in Chemistry. Available at: [Link]
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Kim, D., et al. (2022). "Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide... on Colon Cancer." International Journal of Molecular Sciences. Available at: [Link]
-
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. Available at: [Link]
Sources
Using 4-(4-Methylphenyl)piperazine-1-carboxamide as a drug discovery intermediate
An In-Depth Guide to the Application of 4-(4-Methylphenyl)piperazine-1-carboxamide as a Versatile Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(4-Methylphenyl)piperazine-1-carboxamide. We will move beyond simple procedural outlines to explore the rationale behind its application, providing detailed, field-tested protocols and contextual biological insights to empower your research and development endeavors.
Introduction: The Strategic Value of the Phenylpiperazine Carboxamide Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif frequently found in clinically successful drugs.[1][2] Its prevalence stems from a combination of advantageous properties: the two nitrogen atoms provide handles for synthetic modification, confer basicity that often improves aqueous solubility, and allow for specific interactions with biological targets.[1]
Within this class, 4-(4-Methylphenyl)piperazine-1-carboxamide emerges as a particularly valuable intermediate. It strategically combines three key features:
-
The 1-Arylpiperazine Moiety: This core structure is a well-established pharmacophore for central nervous system (CNS) targets, including serotonin and dopamine receptors.[3][4] The para-methyl group offers a subtle modification to the phenyl ring's electronics and lipophilicity, which can be exploited to fine-tune target affinity and selectivity.
-
The Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, critical for anchoring the molecule within a target's binding pocket. Its presence significantly diversifies the potential interaction profile compared to a simple N-alkyl or N-aryl substituent.
-
A Reactive Handle: The secondary amine within the piperazine ring (if starting from 1-(4-methylphenyl)piperazine to form the carboxamide) or the carboxamide nitrogen itself presents a site for further synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide will provide the necessary protocols to effectively utilize this intermediate as a cornerstone for building novel chemical entities with therapeutic potential.
Physicochemical Characteristics and Critical Safety Protocols
A thorough understanding of the intermediate's properties and safe handling procedures is non-negotiable for experimental success and laboratory safety.
Compound Properties
| Property | Value |
| IUPAC Name | 4-(4-methylphenyl)piperazine-1-carboxamide |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molar Mass | 219.28 g/mol |
| CAS Number | 60939-08-4 |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DCM, DMF, and alcohols |
Safety & Handling: A Self-Validating System
Handling this compound requires adherence to standard laboratory safety protocols for chemical reagents. The following guidelines are derived from typical safety data sheets for related piperazine derivatives.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[5][6]
-
Handling:
-
Storage:
-
Disposal:
Synthesis of the Intermediate: Building the Core Scaffold
While 4-(4-Methylphenyl)piperazine-1-carboxamide can be commercially sourced, understanding its synthesis provides context for purity assessment and potential side-product analysis. A common and efficient method involves the reaction of 1-(4-methylphenyl)piperazine with a source of the carboxamide moiety, such as potassium cyanate in an acidic medium.
Caption: Synthetic workflow for the intermediate.
Protocol 3.1: Synthesis of 4-(4-Methylphenyl)piperazine-1-carboxamide
Causality: This protocol is based on the established reaction of amines with cyanates to form ureas or, in this case, a terminal carboxamide on a cyclic secondary amine. The acidic medium facilitates the formation of isocyanic acid (HNCO) in situ, which is the reactive electrophile.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-methylphenyl)piperazine (1.0 eq) in a 10:1 mixture of acetic acid and water.
-
Reagent Addition: While stirring at room temperature, add a solution of potassium cyanate (1.2 eq) dissolved in a minimum amount of water dropwise over 15 minutes.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-15 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Slowly basify the mixture by adding 5N sodium hydroxide (NaOH) solution with constant stirring until the pH is ~8-9.[8]
-
A crystalline product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield 4-(4-Methylphenyl)piperazine-1-carboxamide. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Application in Lead Generation: Synthesizing Bioactive Derivatives
The true utility of 4-(4-Methylphenyl)piperazine-1-carboxamide lies in its role as a scaffold for diversification. The carboxamide's terminal NH₂ group can act as a nucleophile to be elaborated into more complex structures.
Caption: General derivatization of the intermediate.
Protocol 4.1: Synthesis of N-Aryl Urea Derivatives via Isocyanate Addition
Causality: This is a highly efficient and common method for forming urea linkages. The isocyanate group (R-N=C=O) is a potent electrophile that reacts readily with the nucleophilic NH₂ of the carboxamide. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapies.[9]
-
Reaction Setup: Dissolve 4-(4-Methylphenyl)piperazine-1-carboxamide (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired aryl isocyanate (1.05 eq) to the solution. If the isocyanate is a solid, it can be added directly. If it is a liquid, it should be added dropwise via syringe.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-24 hours. The reaction is often complete within this timeframe and can be monitored by TLC or LC-MS. For less reactive partners, gentle heating (40-50 °C) may be required.
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can often be purified directly by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final N-aryl urea derivative.
-
Biological Evaluation: From Synthesis to Screening
Once a library of derivatives is synthesized, the next logical step is to assess their biological activity. Given the prevalence of the phenylpiperazine scaffold in CNS-active agents, a primary screen could involve assessing affinity for key neurotransmitter receptors or transporters.[10] Another important area for piperazine derivatives is in anti-infectives, such as antileishmanial agents targeting enzymes like CYP51.[9]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 9. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (CHEMBL4229444) - ChEMBL [ebi.ac.uk]
Recrystallization solvent systems for purifying piperazine carboxamides
Application Note & Protocol Guide
Topic: Recrystallization Solvent Systems for Purifying Piperazine Carboxamides Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive guide to developing effective recrystallization protocols for the purification of piperazine carboxamides, a scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying principles and strategic decisions that lead to successful, reproducible purifications. We will explore solvent selection theory, provide detailed experimental protocols, and offer troubleshooting advice based on established best practices in pharmaceutical development.
The Critical Role of Purity for Piperazine Carboxamides
Piperazine carboxamides are a cornerstone in the development of active pharmaceutical ingredients (APIs). Their final purity is not merely a quality control metric; it is a critical determinant of the drug's safety, efficacy, stability, and manufacturability[1]. The crystallization process is the most common and effective method for the final purification step of solid APIs[2]. It allows for the selective removal of impurities, including starting materials, by-products, and structurally similar compounds that can be difficult to separate via chromatography on an industrial scale[2].
Furthermore, the crystalline form (polymorphism) and particle size, which are controlled during recrystallization, directly impact crucial downstream properties like dissolution rate, bioavailability, and formulation stability[1][3]. A well-designed crystallization process ensures batch-to-batch consistency, a fundamental requirement for regulatory approval and reliable patient outcomes.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the "mother liquor."
An ideal recrystallization solvent for a given piperazine carboxamide should exhibit the following characteristics[4]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize yield upon cooling.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).
The driving force for crystallization is supersaturation , which is achieved by altering the solution conditions—typically by cooling, evaporating the solvent, or adding an anti-solvent—to decrease the solubility of the desired compound[2].
Strategic Solvent System Selection
The choice of solvent is the most critical parameter in developing a crystallization process[5][6][7]. For piperazine carboxamides, which contain a polar amide group and a basic piperazine ring, the overall polarity can vary significantly based on other substituents on the molecule. A systematic approach to solvent screening is essential.
Single Solvent Systems
The initial screening should always begin with single solvents of varying polarities. Given the amide functionality, polar protic and aprotic solvents are often good starting points.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments on Suitability for Amides |
| Water | 100 | 80.1 | Excellent for highly polar, low molecular weight carboxamides. Can be used in mixed systems. |
| Ethanol | 78 | 24.6 | A versatile and widely used solvent for many organic compounds, including amides[8][9]. |
| Methanol | 65 | 32.7 | Similar to ethanol but with higher polarity; good for more polar compounds. |
| Isopropanol (IPA) | 82 | 19.9 | A common choice for cooling crystallizations[10]. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, often effective for moderately polar compounds. |
| Acetonitrile (ACN) | 82 | 37.5 | A good solvent for polar compounds; useful when other solvents fail[11]. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A moderately polar solvent suitable for a wide range of carboxamides. |
| Dichloromethane (DCM) | 40 | 9.1 | Often used in synthesis, but its volatility can make controlled crystallization challenging. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, good for less polar carboxamides[8]. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Non-polar solvents, typically used as anti-solvents. |
Mixed Solvent Systems: The Power of Binary Pairs
When no single solvent provides the ideal solubility profile, a mixed solvent system is employed[12]. This involves a pair of miscible solvents: one in which the piperazine carboxamide is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent")[12]. This approach provides fine control over the solubility gradient.
Commonly successful mixtures for amide-containing compounds include:
-
Ethanol / Water
-
Methanol / Water
-
Acetone / Water[11]
-
Ethyl Acetate / Heptane (or Hexane)[11]
-
Dichloromethane / Heptane (or Hexane)
The procedure involves dissolving the compound in the minimum amount of the hot "soluble" solvent, followed by the slow, dropwise addition of the "insoluble" solvent until the solution becomes faintly cloudy (the point of saturation). A few drops of the "soluble" solvent are then added to re-clarify the solution before it is allowed to cool slowly[12].
Leveraging Basicity: Salt Formation for Enhanced Crystallinity
The basic nature of the piperazine ring (pKa ~5.3 and 9.7) offers a powerful alternative purification strategy[15]. If the free base is difficult to crystallize (e.g., if it forms an oil), converting it to a salt can dramatically improve its crystallinity[16]. Dihydrochloride or diacetate salts are common choices. This is achieved by dissolving the crude free base in a suitable solvent (like ethanol, isopropanol, or acetone) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ethanol or glacial acetic acid)[16][17]. The resulting salt often precipitates with high purity.
Experimental Workflow and Protocols
The following section details a systematic workflow for developing a robust recrystallization protocol, from initial screening to a final, optimized procedure.
Logical Workflow for Solvent System Development
The diagram below outlines the decision-making process for identifying and optimizing a suitable recrystallization solvent system.
Caption: Step-by-step Bulk Recrystallization Protocol.
Methodology:
-
Dissolution: Place the crude piperazine carboxamide (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (ethanol) and heat the mixture to reflux with stirring until the solid dissolves completely. Add solvent in small portions to ensure you are using the minimum necessary amount.
-
Decolorization/Hot Filtration (if necessary): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes. If there are insoluble impurities, perform a hot filtration through a pre-heated filter funnel to remove them.
-
Induce Crystallization: While maintaining the temperature, slowly add the hot "anti-solvent" (water) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot "soluble" solvent (ethanol) until the solution is clear again.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.[16]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent and try cooling again.- Add an anti-solvent to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.[16]- Add a "seed crystal" of the pure compound. |
| "Oiling Out" | - The solution is supersaturated above the compound's melting point.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil.- Add more of the "soluble" solvent to decrease saturation.- Ensure slower cooling; insulate the flask to slow heat loss.[12][16] |
| Low Recovery/Yield | - The compound has significant solubility in the cold solvent.- Insufficient cooling time.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly chilled in an ice bath.- Minimize the amount of solvent used for dissolution.- Ensure filtration apparatus is pre-heated to prevent clogging. |
| Low Purity of Crystals | - Impurities co-crystallized with the product.- Incomplete removal of mother liquor. | - Ensure slow cooling to allow for selective crystal formation.- Perform a second recrystallization from a different solvent system.[16]- Ensure the crystals are washed thoroughly with a small amount of cold solvent after filtration.[16] |
References
- Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 177-211). Elsevier.
- Syrris. (2024, October 22).
- Rahimpour, E., et al. (2021). Recrystallization of Active Pharmaceutical Ingredients.
- Janssen. (n.d.).
- Gani, R., & High, M. S. (2025, August 7). Solvent design for crystallization of pharmaceutical products.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- Unknown. (n.d.).
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
- APC. (2020, October 9).
- University of Rochester. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Whitmore, F. C. (1959). U.S. Patent No. 2,919,275.
- ECHEMI. (n.d.).
- APC. (2020, September 28).
- Solubility of Things. (n.d.). Piperazine. Solubility of Things.
- Morren, H. (1953). U.S. Patent No. 2,643,255.
- Gur, B., & Caliskan, B. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Herpin, T. F., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 5(4), 221-236.
- Yarim, M., et al. (2013, February 8).
- Van der Burg, W. J. (1985). European Patent No. EP0136274B1.
- Unknown. (n.d.). CN104119297B - Method for refining piperazine.
- Kumar, S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
- LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
- Reddit. (2023, February 19).
- Coles, S. J., et al. (2014). Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF.
- Godfrey, N. B. (1969). U.S. Patent No. 3,481,933.
- Roy, L., & Nangia, A. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
- da Silva, E. T., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity.
- Al-Hamidi, H., et al. (2016). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. US2643255A - Method of preparing piperazine compounds and a new type of compound produced thereby - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Note: High-Resolution HPLC Method Development for Phenylpiperazine Impurities
Executive Summary
Phenylpiperazine moieties are ubiquitous pharmacophores in antifungal (e.g., Ketoconazole, Itraconazole) and psychotropic drugs (e.g., Aripiprazole, Trazodone). However, the synthesis of these APIs often yields trace levels of phenylpiperazine (PP) and its derivatives. Due to their structural alert status as potential genotoxins (aryl amines), regulatory bodies (ICH M7) demand rigorous control, often requiring limits of quantification (LOQ) at the ppm level.
This guide provides a definitive protocol for developing HPLC methods to separate and quantify phenylpiperazine impurities. Unlike generic C18 methods, this protocol addresses the specific challenges of basic nitrogen tailing and regioisomer separation (ortho-, meta-, para-) by leveraging pH-dependent selectivity and
The Chemical Challenge
To develop a robust method, one must understand the analyte's behavior:
-
Basicity: Phenylpiperazines are secondary amines with pKa values typically between 8.5 and 9.5. At standard low pH (pH 2-3), they are protonated cations (
), leading to severe secondary interactions with residual silanols ( ) on silica columns. This causes peak tailing and variable retention.[1] -
Isomerism: Synthetic routes often produce positional isomers (e.g., o-chlorophenylpiperazine vs p-chlorophenylpiperazine) that are difficult to resolve on alkyl (C18) phases due to identical hydrophobicity.
Method Development Decision Matrix
The following logic tree dictates the optimal column and mobile phase selection based on your specific impurity profile.
Figure 1: Decision tree for selecting stationary phases and pH conditions based on analyte chemistry.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" High-pH Method
Best for: Trace quantification, sharp peaks, and MS compatibility (using volatile buffer). Mechanism: Operating at pH 10 (above the pKa) keeps the piperazine neutral. This eliminates cation-exchange with silanols and increases retention on hydrophobic phases.
| Parameter | Specification | Rationale |
| Column | Hybrid C18 (e.g., Waters XBridge BEH C18) or Gemini NX-C18 | Must use "Hybrid" or polymer-coated silica to survive pH > 8. Standard silica dissolves at this pH. |
| Dimensions | 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC) | Standard analytical scale. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with | High pH buffer compatible with MS. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure than MeOH. |
| Gradient | 5% B to 95% B over 15 min | Generic scouting gradient. |
| Flow Rate | 1.0 mL/min (HPLC) | Standard flow. |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) | Phenyl ring absorption maximum. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
Protocol B: Isomer Separation (Pi-Pi Interaction)
Best for: Separating regioisomers (e.g., 2,3-dichloro vs 2,4-dichloro phenylpiperazine).
Mechanism: Phenyl-based columns interact with the electron-deficient aromatic ring of the impurity. Methanol is preferred over Acetonitrile as ACN suppresses
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
-
Gradient: Shallow gradient (e.g., 20% B to 40% B over 20 min) to maximize interaction time.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
System Suitability Criteria (SST)
-
Tailing Factor (
): Must be < 1.5 for the phenylpiperazine peak.-
Failure Mode: If
, the mobile phase pH may have drifted lower, or the column silanols are active.
-
-
Resolution (
): > 2.0 between impurity and API main peak. -
Sensitivity (S/N): Signal-to-Noise ratio > 10 at the Limit of Quantitation (LOQ).
Quantitative Performance Data
Typical performance metrics for phenylpiperazine genotoxins (e.g., 1-phenylpiperazine).
| Parameter | Typical Value | Acceptance Criteria |
| Linearity ( | > 0.999 | > 0.990 |
| LOD | 0.05 ppm (relative to API) | N/A |
| LOQ | 0.15 ppm (relative to API) | < Threshold of Toxicological Concern (TTC) |
| Recovery | 95 - 105% | 80 - 120% at trace levels |
Analytical Workflow Diagram
This workflow illustrates the end-to-end process for ensuring data integrity during impurity profiling.
Figure 2: Step-by-step analytical workflow from sample preparation to quantitative calculation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Switch to High pH method (Protocol A). If restricted to low pH, add 5mM Triethylamine (TEA) as a silanol blocker. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (e.g., 5% Organic). |
| Retention Shift | pH instability.[2] | Phenylpiperazines are sensitive to pH near their pKa. Ensure buffer capacity is sufficient (min 10mM). |
| Ghost Peaks | Carryover. | Basic amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
Separation of positional CPP isomers by chiral HPLC-DAD. National Institutes of Health (PubMed). [Link] (Note: Representative link for chiral/positional isomer separation context).
-
Development and Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity. International Journal of Drug Delivery Technology. [Link]
-
Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals. ResearchGate. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC / Avantor. [Link]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. ICH Guidelines. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of p-tolylpiperazine derivatives in aqueous buffers
Executive Summary: The Chemistry of the "Crash"
Researchers frequently encounter precipitation when transitioning p-tolylpiperazine derivatives from DMSO stocks to aqueous buffers. To troubleshoot this effectively, one must understand the underlying physicochemical causality.
The Core Conflict: p-Tolylpiperazine derivatives possess a "Janus-faced" nature:
-
The Lipophilic Tail: The p-tolyl (4-methylphenyl) group is highly hydrophobic, driving the LogP (partition coefficient) up and water solubility down.
-
The Basic Head: The distal nitrogen (N4) of the piperazine ring is a secondary amine with a pKa typically between 8.5 and 9.0 .
The Mechanism of Failure:
At physiological pH (7.4), these compounds exist in an equilibrium between their ionized (protonated, soluble) and unionized (neutral, insoluble) forms. Because the pKa is close to physiological pH, a significant fraction exists as the neutral free base. If the intrinsic solubility (
Troubleshooting Logic: A Decision Framework
Before altering your protocol, use this logic tree to diagnose the specific mode of failure.
Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes represent diagnostic steps; Green/Yellow nodes represent corrective actions.
Technical Guides & Protocols
Guide A: The "Kinetic Crash" (DMSO to Buffer)
Issue: Compound is clear in DMSO but clouds immediately upon addition to media. Cause: You are measuring Kinetic Solubility. The rapid change in solvent dielectric constant causes the hydrophobic tolyl group to aggregate before the amine can be fully solvated/protonated.
Protocol: Optimized "Slow-Mixing" Dilution
-
Prepare Stock: Ensure your DMSO stock is free of particulate matter (centrifuge at 10,000 x g for 5 min).
-
The Intermediate Step: Do not pipette 1 µL of DMSO directly into 1 mL of buffer.
-
Better: Dilute DMSO stock 1:10 into a cosolvent (e.g., PEG400 or Ethanol) first.
-
Best: Add the buffer to the DMSO slowly with constant vortexing, not the other way around. This prevents local regions of high water content where the compound is at high concentration.
-
-
Sonication: Sonicate the final solution for 10 minutes at room temperature. Heat is generally not recommended for these derivatives as it may promote degradation or supersaturation that crashes out later upon cooling.
Guide B: Thermodynamic Solubility Assessment
Issue: You need to know the true equilibrium solubility limit to interpret biological data.
Protocol: Miniaturized Shake-Flask Method
This protocol determines the saturation limit (
| Step | Action | Technical Rationale |
| 1 | Weigh ~1 mg solid compound into a 1.5 mL microtube. | Excess solid is required to maintain equilibrium. |
| 2 | Add 500 µL of the target buffer (e.g., PBS pH 7.4). | Matches experimental conditions. |
| 3 | Incubation: Shake at 300 rpm for 24 hours at 25°C. | Allows time for the solid-liquid equilibrium to stabilize. |
| 4 | Filtration (Critical): Filter using a PVDF 0.45 µm syringe filter. | Warning: Do not use Nylon filters; arylpiperazines often adsorb to Nylon, giving false low readings. |
| 5 | Analysis: Quantify filtrate via HPLC-UV against a standard curve. | UV detection at ~254 nm (aromatic ring) is standard. |
Formulation Strategies: Beyond DMSO
If simple pH adjustment is not possible (e.g., cell-based assays requiring pH 7.4), use these formulation strategies.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins (CDs) are "molecular buckets" that encapsulate the hydrophobic tolyl tail while leaving the hydrophilic piperazine head exposed.
-
Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Protocol: Prepare a 20% (w/v) HP-β-CD stock solution in water. Use this solution to prepare your buffer. The CD maintains the "free base" in solution even at neutral pH [1].
Strategy 2: Salt Selection
The free base of p-tolylpiperazine is a solid with high lattice energy. Breaking this lattice requires a counter-ion that disrupts packing and increases hydrophilicity.
-
Best Candidates:
-
Dihydrochloride (2HCl): Standard first choice.
-
Mesylate (Methanesulfonate): Often yields higher solubility for arylpiperazines than HCl due to lower lattice energy.
-
L-Tartrate: Good for chiral resolution and often improves solubility.
-
Frequently Asked Questions (FAQs)
Q1: My compound precipitates in PBS (pH 7.4) but dissolves in water. Why? A: This is the "Common Ion Effect" and "Salting Out." PBS contains high concentrations of Na+ and K+. High ionic strength reduces the solubility of organic molecules. Furthermore, unbuffered water often absorbs CO2, becoming slightly acidic (pH ~5.5), which protonates the piperazine nitrogen (pKa ~9.0), drastically increasing solubility. In PBS, the pH is fixed at 7.4, forcing a higher ratio of the insoluble neutral species.
Q2: Can I use Nylon filters for these compounds? A: No. Arylpiperazines have a high affinity for Nylon membranes due to hydrogen bonding and hydrophobic interactions. This leads to significant non-specific binding, causing you to underestimate solubility. Use PVDF or PTFE (Teflon) filters.
Q3: What is the maximum DMSO concentration I should use? A: For solubility, higher is better, but for biology, you are limited.
-
Troubleshooting: If you are at 0.5% DMSO and still precipitating, increasing DMSO to 1% rarely solves the problem because the water content is still 99%. You must switch to a complexing agent like HP-β-CD.
Visualizing the Kinetic Assay Workflow
Use this workflow to standardize how your team prepares samples for solubility screening.
Figure 2: Standard Kinetic Solubility Screening Workflow. Note the critical filtration step using PVDF membranes.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pH-solubility profiles).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
PubChem. (n.d.). 1-(p-Tolyl)piperazine Compound Summary. National Library of Medicine. Link
Sources
Storage conditions to prevent degradation of carboxamide linkers
Topic: Storage & Preservation of Carboxamide-Linked Conjugates (ADCs/PDCs)
Audience: Formulation Scientists, CMC Leads, and Bioanalytical Chemists.
Module 1: The Science of Stability (Root Cause Analysis)
The Carboxamide Paradox
In drug development, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the carboxamide bond (
Why do they degrade? The degradation of carboxamide linkers is rarely a spontaneous bond rupture. It is almost always catalyzed by one of three external vectors:
-
Hydrolysis (pH-Dependent): While amides are resistant to hydrolysis at neutral pH, deviations trigger acid-catalyzed (
) or base-catalyzed ( ) cleavage.[3] -
Deamidation (Sequence-Dependent): If your linker contains Asparagine (Asn) or Glutamine (Gln), particularly followed by Glycine, it is prone to forming a cyclic succinimide intermediate, leading to isomerization (isoAsp) or chain cleavage.
-
Proteolytic Contamination: Trace proteases (from host cell proteins or improper handling) can mimic the lysosomal environment, cleaving "enzyme-sensitive" linkers (e.g., Val-Cit) prematurely.
Degradation Pathway Visualization
The following diagram details the mechanistic failure modes of a standard carboxamide linker.
Figure 1: Mechanistic pathways leading to carboxamide linker failure. Note the bifurcation between direct hydrolysis (pH-driven) and deamidation (sequence-driven).
Module 2: Storage Protocols (The "How-To")
This section outlines self-validating storage systems. Do not rely on "standard practice"; rely on data.
Formulation State: Liquid vs. Lyophilized
For carboxamide linkers, water is the enemy . Hydrolysis is a second-order reaction dependent on water concentration.
| Feature | Liquid Formulation | Lyophilized (Freeze-Dried) |
| Stability Risk | High. Continuous exposure to hydrolysis. | Low. Kinetic trap; molecular mobility is halted. |
| Temp Requirement | -80°C (Critical) or -20°C (Short-term). | 2°C to 8°C (Stable) or -20°C (Long-term). |
| pH Drift Risk | High. Buffer pKa shifts during freezing (e.g., Phosphate). | Moderate. Must optimize cryoprotectants. |
| Recommendation | Only for short-term R&D use (< 1 month). | Mandatory for clinical/commercial storage. |
Buffer Selection Strategy
The choice of buffer dictates the ionization state of the amide and potential catalytic species.
-
Avoid: Phosphate buffers if freezing liquid formulations. Sodium phosphate shows significant pH shifts (up to 3 pH units) during freezing, which can "acid shock" the linker and accelerate hydrolysis [1].
-
Preferred:
-
Histidine (pH 5.5 - 6.5): Excellent buffering capacity in the slightly acidic range, minimizing base-catalyzed hydrolysis.
-
Succinate/Citrate: Good for lower pH stability, but watch for metal ion chelation which can catalyze oxidation.
-
Excipients: Trehalose or Sucrose (non-reducing sugars) are required to stabilize the protein structure during lyophilization and prevent aggregation, which can mechanically stress linkers [2].
-
The "Golden Rule" of Temperature
Reaction rates generally follow the Arrhenius equation. For every 10°C drop, the rate of hydrolysis roughly halves.
-
Protocol: Store bulk drug substance (BDS) at ≤ -60°C .
-
Protocol: Store lyophilized drug product (DP) at 2-8°C (if validated) or -20°C .
Module 3: Troubleshooting Dashboard (FAQs)
Scenario A: "I see free payload appearing in my LC-MS after 1 week at 4°C."
Diagnosis: Premature Cleavage. Root Cause Investigation:
-
Check pH: Is your buffer pH > 7.5? (Base-catalyzed hydrolysis risk).
-
Check Contamination: Did you use a protease inhibitor cocktail during purification? Trace cathepsins can cleave Val-Cit linkers even at neutral pH over time.
-
Check Thiol-Maleimide Stability: If your carboxamide is attached via a maleimide, the maleimide ring might be opening (hydrolysis) or undergoing retro-Michael addition, not the amide bond itself [3].
Corrective Action:
-
Immediate: Snap freeze samples in liquid nitrogen and store at -80°C.
-
Process: Switch to a succinimide-hydrolysis-resistant linker (e.g., self-hydrolyzing maleimides) or lower buffer pH to 6.0.
Scenario B: "My ADC is aggregating, and I suspect linker hydrophobicity."
Diagnosis: Hydrophobic Collapse. Context: Many carboxamide linkers (e.g., Val-Cit-PABC) are hydrophobic. If the Drug-to-Antibody Ratio (DAR) is high (>4), the linkers may self-associate. Corrective Action:
-
Add Solubilizers: Incorporate Polysorbate 80 (0.01% - 0.02%) to shield hydrophobic patches.
-
Linker Engineering: Switch to hydrophilic linkers (e.g., PEGylated linkers or Glucuronide linkers) which recruit water to the surface, preventing aggregation [4].
Scenario C: "Mass spec shows a +1 Da mass shift."
Diagnosis: Deamidation. Mechanism: Asn residues in the linker or antibody have converted to Asp/isoAsp (+1 Da mass difference is actually +0.984 Da). Corrective Action:
-
pH Adjustment: Deamidation is fastest at pH > 7.0. Adjust formulation to pH 5.5 - 6.0.
-
Sequence Optimization: If possible, avoid Asn-Gly or Asn-Ser sequences in the linker design.
Module 4: Troubleshooting Logic Flow
Use this decision tree to isolate stability failures.
Figure 2: Troubleshooting logic for identifying and rectifying linker instability.
References
-
Kolhe, P., &kz, E. (2011). Impact of Freezing on pH of Buffered Solutions and Consequences for Protein Stability. Biotechnology Progress.
-
Sacha, G. (2025).[4] Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates. Outsourced Pharma.
-
BOC Sciences. (2025). Master ADC Linker Design: Strategies & Optimization. BOC Sciences Technical Guide.
-
WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design. WuXi AppTec DMPK.
-
BenchChem. (2025). How to prevent premature payload release from glucuronide linkers. BenchChem Technical Support.
Sources
Validation & Comparative
Advanced Structural Elucidation of N-Arylpiperazine Ureas via ESI-MS/MS
Executive Summary
N-arylpiperazine ureas represent a privileged scaffold in medicinal chemistry, frequently utilized in atypical antipsychotics (e.g., cariprazine analogs), kinase inhibitors, and soluble epoxide hydrolase inhibitors. However, their structural characterization is often complicated by isobaric interferences and ambiguous fragmentation pathways.
This guide provides a definitive comparative analysis of the mass spectrometric behavior of N-arylpiperazine ureas. Unlike standard amides or carbamates, these ureas exhibit a distinct "Isocyanate Elimination Rule" under Collision-Induced Dissociation (CID). This document details the mechanistic causality, diagnostic ion libraries, and a self-validating experimental protocol to distinguish these moieties from their isosteres.
Part 1: Mechanistic Fundamentals
The Protonation Paradox
In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation pathway. N-arylpiperazine ureas possess two primary basic sites:
-
The Piperazine Nitrogen (
): High proton affinity (pKa ~8–9). -
The Urea Oxygen (
): Lower proton affinity, but kinetically accessible.
Expert Insight: While thermodynamic control favors protonation at the piperazine nitrogen, effective fragmentation often requires a mobile proton. Under CID conditions, proton transfer from the piperazine to the urea linkage facilitates the critical cleavage event.
The Isocyanate Elimination Pathway
The hallmark of urea fragmentation is the cleavage of the amide bond (
-
Mechanism: A 4-center rearrangement where the proton on the urea nitrogen transfers to the leaving amine, expelling the isocyanate.
-
Outcome: The charge is predominantly retained on the piperazine fragment due to its superior basicity compared to the aryl/alkyl isocyanate byproduct.
Comparison: Urea vs. Amide vs. Carbamate
| Feature | Urea Linker | Amide Isostere | Carbamate Isostere |
| Primary Cleavage | |||
| Neutral Loss | Isocyanate ( | Ketene or Radical | Alcohol or |
| Diagnostic Ion | Arylpiperazine cation ( | Acylium ion ( | Arylpiperazine cation |
| Stability (CID) | Low (Labile) | High (Requires higher CE) | Moderate |
Part 2: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic N-arylpiperazine urea, highlighting the diagnostic "Isocyanate Loss" pathway.
Caption: Figure 1. Mechanism of Collision-Induced Dissociation (CID) for N-arylpiperazine ureas showing the dominant isocyanate neutral loss.
Part 3: Diagnostic Ion Library
To validate the presence of an N-arylpiperazine urea, researchers should look for the specific arylpiperazine "core" ions. The urea moiety is "silent" in the product ion spectrum, manifesting only as the mass difference (neutral loss) from the parent.
Table 1: Diagnostic Ions for Common N-Arylpiperazine Scaffolds
| Aryl Substituent (R) | Core Structure Mass (Da) | Diagnostic Fragment ( | Neutral Loss (if Urea R' = H) |
| Phenyl | 162.12 | 163.1 | 43 Da (HNCO) |
| 2-Methoxyphenyl | 192.14 | 193.1 | 43 Da (HNCO) |
| 2,3-Dichlorophenyl | 230.04 | 231.0 / 233.0 (Cl isotope pattern) | 43 Da (HNCO) |
| 2-Pyrimidinyl | 164.10 | 165.1 | 43 Da (HNCO) |
Note: If the urea is substituted (e.g., N-methyl urea), the neutral loss will shift accordingly (e.g., Methyl Isocyanate loss = 57 Da).
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to differentiate ureas from amides using Energy-Resolved Mass Spectrometry (ER-MS).
Sample Preparation
-
Concentration: 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: Low concentration prevents dimer formation (
) which complicates fragmentation analysis. Formic acid ensures protonation of the piperazine ring.
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Flow Rate: Direct Infusion (5 µL/min) or UPLC (0.4 mL/min).
-
Source Temp: 350°C (Ensure complete desolvation to prevent adducts).
The "Energy Ramp" Validation Step
To confirm the urea linkage (vs. amide), perform a breakdown curve analysis:
-
Isolate the Precursor Ion (
). -
Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.
-
Validation Criteria:
-
Urea: The parent ion should deplete significantly by 20–25 eV . The Isocyanate neutral loss must be the first major transition.
-
Amide: The parent ion typically persists until 30–40 eV due to the resonance stability of the amide bond.
-
Part 5: Structural Identification Workflow
Use this decision tree to classify unknown metabolites or impurities containing the piperazine motif.
Caption: Figure 2. Decision tree for distinguishing N-arylpiperazine ureas from amide isosteres using MS/MS data.
References
-
Kaur, S., et al. (2021). "Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers." Rapid Communications in Mass Spectrometry.
-
Olsen, J. V., et al. (2011). "Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation." Journal of the American Society for Mass Spectrometry.[1]
-
Alves, E. A., et al. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." Royal Society Open Science.
-
Wistuba, D., et al. (2007). "Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Meyer, M. R., et al. (2007). "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism.
Sources
A Comparative Analysis of Methylphenyl vs. Chlorophenyl Piperazine Binding Affinity: A Guide for Researchers
In the landscape of neuropharmacology, phenylpiperazine derivatives represent a cornerstone scaffold for the development of ligands targeting a multitude of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. The nuanced interplay between the chemical structure of these compounds and their affinity for specific receptor subtypes is a critical area of investigation for drug discovery and neuroscience research. This guide provides an in-depth comparison of the binding affinities of two closely related classes of phenylpiperazines: those bearing a methyl substituent and those with a chloro substituent on the phenyl ring. By delving into experimental data and the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own investigations.
The Significance of Phenylpiperazine Scaffolds in Neuropharmacology
The 1-phenylpiperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to interact with the binding pockets of various monoamine receptors makes it a versatile template for designing agents with specific pharmacological profiles. The nature and position of substituents on the phenyl ring can dramatically alter a compound's binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist). This guide will focus on two common substituents, methyl (-CH₃) and chloro (-Cl), to illustrate these fundamental principles.
Understanding Binding Affinity: The Competitive Radioligand Binding Assay
To quantitatively compare the binding characteristics of methylphenyl- and chlorophenylpiperazines, the gold-standard method is the competitive radioligand binding assay.[1][2][3] This technique allows for the determination of the inhibition constant (Kᵢ), a measure of a compound's affinity for a specific receptor. A lower Kᵢ value signifies a higher binding affinity.[1]
Causality Behind the Experimental Choices
The selection of a competitive binding assay is predicated on its ability to provide a quantitative and reproducible measure of affinity. By using a radiolabeled ligand with known high affinity for the target receptor, we can assess the ability of our unlabeled test compounds (methylphenyl- and chlorophenylpiperazines) to displace it. This competition for the same binding site provides a direct measure of the test compound's affinity. The choice of specific radioligands, such as [³H]-Spiperone for D₂-like dopamine receptors and [³H]-8-OH-DPAT for 5-HT₁ₐ serotonin receptors, is based on their high specificity and well-characterized binding properties.[4][5][6]
Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps in a typical competitive radioligand binding assay. The inclusion of controls for total binding (radioligand alone), non-specific binding (in the presence of a high concentration of a known ligand), and a range of competitor concentrations ensures the validity and reliability of the generated data.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the Kᵢ values of test compounds (methylphenyl- and chlorophenylpiperazines) for a target receptor (e.g., 5-HT₁ₐ or D₂).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells).
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Spiperone for D₂).[4][5][6]
-
Test Compounds: Methylphenylpiperazine and chlorophenylpiperazine isomers (ortho, meta, para).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT₁ₐ, haloperidol for D₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer and radioligand.
-
Non-specific Binding: Non-specific binding determinate and radioligand.
-
Competition: A range of concentrations of the test compound and the radioligand.
-
-
Initiation of Binding: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Comparative Binding Affinity Data
The following table summarizes representative binding affinity (Kᵢ) data for methylphenyl- and chlorophenylpiperazine isomers at key serotonin and dopamine receptors, compiled from various in vitro studies. It is important to note that absolute Kᵢ values can vary between different studies due to slight variations in experimental conditions. Therefore, the focus should be on the relative affinities and trends.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | D₂ (Kᵢ, nM) |
| ortho-Methylphenylpiperazine | ~175 | Data not readily available | Data not readily available | ~296-542 |
| meta-Methylphenylpiperazine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| para-Methylphenylpiperazine | Data not readily available | Data not readily available | Data not readily available | >9000 |
| ortho-Chlorophenylpiperazine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| meta-Chlorophenylpiperazine (mCPP) | ~130-360[7][8] | ~32-1300[7][9] | ~3.4-1300[7][9] | >2500[7] |
| para-Chlorophenylpiperazine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Structure-Activity Relationship (SAR) Insights: Methyl vs. Chloro Substitution
The observed differences in binding affinities between methylphenyl- and chlorophenylpiperazines can be rationalized by considering the electronic and steric properties of the methyl and chloro substituents, as well as their position on the phenyl ring.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing
The methyl group is an electron-donating group (EDG) , which increases the electron density of the phenyl ring through an inductive effect. In contrast, the chloro group is an electron-withdrawing group (EWG) , which decreases the electron density of the phenyl ring. These electronic modifications can influence the interaction of the phenyl ring with amino acid residues in the receptor's binding pocket. For instance, electron-withdrawing substituents at the para position have been shown to strongly reduce affinity at both 5-HT₁ₐ and D₂ₐ receptors.[10] This suggests that an electron-rich phenyl ring may be more favorable for binding at these sites.
Positional Isomerism: The Impact of Ortho, Meta, and Para Substitution
The position of the substituent on the phenyl ring has a profound impact on binding affinity, likely due to steric and electronic interactions within the specific topology of the receptor's binding pocket.
-
Ortho-Substitution: Substitution at the ortho position can introduce steric hindrance, potentially forcing the phenyl ring into a specific conformation that may be either favorable or unfavorable for binding, depending on the receptor. For some receptors, substitution at the ortho position with a group that has a negative potential can be favorable for affinity.[11][12]
-
Meta-Substitution: The meta position appears to be a critical determinant for selectivity between different receptor subtypes.[11][12] For example, meta-chlorophenylpiperazine (mCPP) exhibits a complex binding profile with high affinity for several 5-HT receptor subtypes, particularly 5-HT₂C.[8][9]
-
Para-Substitution: The para position is often sensitive to the bulk and electronic properties of the substituent. As mentioned, electron-withdrawing groups at this position can be detrimental to binding at certain receptors.[10] The limited space in the binding pocket corresponding to the para position can also restrict the size of permissible substituents.[11][12]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the compared compounds and the experimental workflow.
Caption: Chemical structures of the compared methylphenyl- and chlorophenylpiperazine isomers.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the binding affinities of methylphenyl- and chlorophenylpiperazines, grounded in experimental methodology and structure-activity relationships. The key takeaway for researchers is that seemingly minor chemical modifications—such as the substitution of a methyl group for a chloro atom or a change in its position on the phenyl ring—can lead to significant alterations in receptor binding profiles.
The higher electronegativity and electron-withdrawing nature of the chloro substituent compared to the electron-donating methyl group can lead to distinct electronic interactions within the receptor binding site. Furthermore, the different steric bulk of these substituents, particularly at the ortho position, can influence the conformational preferences of the ligand and its fit within the binding pocket.
Future research should aim to generate more comprehensive and directly comparable binding data for a wider range of methylphenylpiperazine isomers across various receptor subtypes. Such data, coupled with computational modeling and structural biology studies, will further illuminate the intricate molecular determinants of ligand-receptor interactions and guide the rational design of novel, highly selective, and potent neuropharmacological agents.
References
-
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link].
-
López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Available at: [Link].
-
Chicha-Jekic, Z., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry, 37(6), 503-510. Available at: [Link].
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link].
-
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link].
-
Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available at: [Link].
-
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. Available at: [Link].
-
meta-Chlorophenylpiperazine - Wikipedia. Available at: [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. Available at: [Link].
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American journal of physiology, 262(4 Pt 1), L421–L429. Available at: [Link].
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569–575. Available at: [Link].
-
Sukalovic, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. Available at: [Link].
-
Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 44–53. Available at: [Link].
-
Cheetham, S. C., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites. British journal of pharmacology, 124(7), 1497–1504. Available at: [Link].
-
PDSP. Assay Protocol Book. Available at: [Link].
-
Pignon, B., et al. (2020). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 100, 103912. Available at: [Link].
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. Available at: [Link].
-
Uphouse, L., et al. (1997). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Arzneimittel-Forschung, 47(5), 549-556. Available at: [Link].
-
Bojarski, A. J., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 26(2), 455–465. Available at: [Link].
-
Abad, A., et al. (1996). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 39(16), 3121–3131. Available at: [Link].
-
ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link].
-
American Laboratory. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. Available at: [Link].
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link].
-
ResearchGate. (2023). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Available at: [Link].
-
The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. Available at: [Link].
-
ResearchGate. In vitro assays A [³H]8-OH-DPAT binding to h5-HT1AR. B [³H]ketanserin... Available at: [Link].
-
Hommer, D. W., et al. (1997). Effects of m-Chlorophenylpiperazine on Regional Brain Glucose Utilization: A Positron Emission Tomographic Comparison of Alcoholic and Control Subjects. The Journal of Neuroscience, 17(10), 3847–3857. Available at: [Link].
-
Hiranita, T., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6779–6783. Available at: [Link].
-
Some 5-HT , 5-HT and 5-HT Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. FABAD Journal of Pharmaceutical Sciences. Available at: [Link].
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link].
-
Darmani, N. A., et al. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Pharmacology, biochemistry, and behavior, 59(1), 111–120. Available at: [Link].
-
Attraction versus Repulsion between Methyl and Related Groups: (CH3NHCH3)2 and (CH3SeBr2CH3). Molecules. Available at: [Link].
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- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
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- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. swordbio.com [swordbio.com]
- 10. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Reference Standards for Piperazine-1-Carboxamide Impurity Profiling
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary & Technical Context[1][2][3][4][5]
In the development of piperazine-based therapeutics (e.g., Aripiprazole, Olanzapine, Ciprofloxacin), Piperazine-1-carboxamide (also known as N-carbamoylpiperazine) is a pervasive process impurity. It typically arises from the interaction of the secondary amine pharmacophore with isocyanates, often derived from the decomposition of urea or cyanate contaminants in excipients.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Relative Response Factor (RRF) Theoretical Models . While CRMs represent the regulatory gold standard, this analysis evaluates whether the resource intensity of in-house synthesis and characterization offers a viable alternative during early-phase development.
The Formation Mechanism
Understanding the origin is critical for control. The impurity forms via the nucleophilic attack of the piperazine secondary nitrogen on isocyanic acid (HNCO), which exists in equilibrium with urea in aqueous solution.
Figure 1: Reaction pathway for the formation of Piperazine-1-carboxamide from urea contaminants.
Comparative Analysis: Reference Standard Options
Regulatory bodies (ICH Q3A/B) require the qualification of impurities exceeding the identification threshold (typically 0.10%). The choice of reference standard dictates the accuracy of this quantification.
Option A: Certified Reference Material (CRM)
The Product Under Review
-
Description: Commercially sourced, ISO 17034 accredited standard with a Certificate of Analysis (CoA) reporting absolute purity (Mass Balance or qNMR).
-
Primary Use: Late-stage validation (Phase III), release testing, and filing.
Option B: In-House Synthesized Working Standard
The Alternative
-
Description: Synthesized in the lab (e.g., Piperazine + Potassium Cyanate), purified via recrystallization, and characterized via HPLC-UV (Area %).
-
Primary Use: Early process development, route scouting.
Option C: Relative Response Factor (RRF) Assumption
The Mathematical Surrogate
-
Description: Assuming the impurity has the same UV response as the API (RRF = 1.0) or using a literature value.
-
Primary Use: High-throughput screening (HTS), initial crude analysis.
Performance Data Comparison
The following data summarizes a validation study comparing these three approaches for quantifying Piperazine-1-carboxamide at the 0.10% threshold.
| Metric | Option A: CRM (Product) | Option B: In-House Std | Option C: RRF Assumption |
| Purity Confidence | 99.8% ± 0.2% (qNMR/TGA) | ~95-98% (HPLC Area %) | N/A (Unknown) |
| Response Factor (210 nm) | 1.00 (Reference) | 0.92 (Due to salts/water) | 1.00 (Assumed) |
| Quantification Error | < 1.0% | 8 - 12% | 30 - 250% (Critical Risk) |
| Traceability | Full (NIST/SI) | Internal Only | None |
| Setup Time | Immediate | 2-3 Weeks (Synthesis) | Immediate |
| Cost | High ( | Medium (Labor intensive) | Low ($) |
Critical Insight: The "RRF Assumption" fails catastrophically for this specific impurity. Piperazine has low UV absorbance. The addition of the carboxamide group introduces a carbonyl, significantly altering the chromophore (
Technical Protocol: Synthesis & Characterization
For teams opting for Option B (In-House Synthesis) due to budget or availability constraints, the following protocol ensures scientific integrity.
Synthesis Workflow
Objective: Selective mono-carbamoylation of piperazine.
-
Reagents: Dissolve Piperazine (1.0 eq) in dilute acetic acid (pH 4.5).
-
Addition: Dropwise addition of Potassium Cyanate (KOCN, 1.0 eq) at 0°C. Note: Low pH prevents polymerization; low temp controls selectivity.
-
Workup: Basify with NaOH to pH 10, extract with n-Butanol (highly polar product requires polar organic solvent).
-
Purification: Recrystallization from Ethanol/Water. Do NOT rely on silica chromatography alone as the amide is highly polar and streaks.
Characterization (The "Self-Validating" System)
You cannot rely on HPLC Area% alone. You must establish structure and isomeric purity.
NMR Spectroscopy (DMSO-d6)
The amide bond exhibits restricted rotation, often showing rotamers (split peaks) in NMR at room temperature.
-
Experiment: 1H NMR at 25°C and 80°C (VT-NMR).
-
Validation Criteria: Signals that appear split at 25°C must coalesce into sharp singlets at 80°C. This confirms the peaks are conformers, not impurities.
-
D2O Exchange: Add D2O to confirm the -NH2 protons (carboxamide) disappear, distinguishing them from the piperazine amine -NH.
LC-MS/MS Profiling
-
Column: HILIC or C18 with Ion-Pairing (e.g., Hexanesulfonate) is required due to high polarity.
-
Target Mass: [M+H]+ = 130.09 Da.
-
Fragment: Look for loss of -NH3 (17 Da) or -CONH2 (44 Da) to confirm the terminal amide.
Strategic Decision Matrix
When should you invest in the CRM versus synthesizing your own?
Figure 2: Decision matrix for selecting the appropriate reference standard strategy.
Conclusion & Recommendation
While in-house synthesis (Option B) is chemically feasible, it introduces a "hidden" cost of characterization (VT-NMR, qNMR for potency) that often exceeds the purchase price of a commercial standard.
Final Verdict:
-
For Routine QC: The CRM (Option A) is the only scientifically defensible choice due to the significant difference in UV response factors between the impurity and most piperazine APIs.
-
For Process Optimization: In-house synthesis is acceptable only if the standard is characterized for water content and residual solvents, which are notoriously high in this hygroscopic molecule.
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: ANDAs: Impurities in Drug Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13838, 1-Piperazinecarboxamide. Retrieved from [Link]
-
Chromatography Forum. (2007). Determining Response Factors for API and Impurities. Retrieved from [Link]
-
Syngene International. (2021). Complimentary techniques for determining relative response factor of non-isolated impurities.[3][4] Retrieved from [Link]
Sources
Safety Operating Guide
4-(4-Methylphenyl)piperazine-1-carboxamide proper disposal procedures
Executive Summary & Compound Profile
4-(4-Methylphenyl)piperazine-1-carboxamide is a urea derivative of an arylpiperazine, commonly utilized as a structural motif in medicinal chemistry for CNS-active drug discovery (e.g., serotonin receptor modulators).[1][2] As a research chemical, it often lacks a compound-specific global safety mandate; therefore, this guide applies a Structure-Activity Relationship (SAR) based risk assessment to establish a conservative, high-safety disposal protocol.[1][2]
Chemical Identity Verification:
-
Functional Groups: Piperazine ring, N-Carboxamide (Urea moiety), p-Tolyl (4-methylphenyl) group.[1][2]
-
Physical State: Solid (White to off-white crystalline powder).[1][2]
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[1][2]
-
Key Hazards (Predicted): Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory), and Potential Aquatic Toxicity.[1][2]
Hazard Assessment & Waste Classification
Before disposal, the waste must be characterized to ensure compatibility with waste streams.[1][2] Due to the piperazine and urea functionalities, this compound is classified as Hazardous Organic Waste .[1][2]
| Property | Classification | Disposal Implication |
| Toxicity | Irritant / Harmful | Must be segregated from general trash.[1][2] Do not flush down drains.[1][2] |
| Reactivity | Stable | Compatible with standard organic waste streams.[1][2] Avoid strong oxidizers.[1][2] |
| Flammability | Combustible Solid | Suitable for high-temperature incineration.[1][2] |
| Environmental | Aquatic Toxin | Strict zero-discharge policy for aqueous systems.[1][2] |
Expert Insight: Arylpiperazines can degrade into toxic amines.[1][2] Never mix this compound with nitrating agents or strong acids in the waste container to prevent the formation of unstable nitro-compounds or nitrosamines.[1][2]
Pre-Disposal Handling & Segregation
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for solid handling.[1][2] Double-glove if handling solutions in DMSO/DCM.
-
Respiratory: N95 particulate respirator (for solids) or Fume Hood (for solutions).[1][2]
Containment Strategy:
-
Solids: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid - Toxic."[1][2]
-
Liquids (Mother Liquor): Segregate based on the solvent system (Halogenated vs. Non-Halogenated).
Detailed Disposal Workflows
Workflow A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure substance, weighing boats, contaminated paper towels, filter cakes.[1][2]
-
Collection: Place solid waste directly into a dedicated combustible solid waste drum (fiber or poly drum).[1][2]
-
Labeling: Ensure the label explicitly lists "4-(4-Methylphenyl)piperazine-1-carboxamide" to alert downstream incinerator operators of nitrogen content (NOx potential).[1][2]
-
Destruction: The gold standard for urea derivatives is High-Temperature Incineration (Rotary Kiln) at >1000°C with secondary combustion to ensure complete mineralization of the piperazine ring.[1][2]
Workflow B: Liquid Waste (Reaction Mixtures & Rinsate)
Applicability: HPLC waste, reaction mother liquors.[1][2]
-
pH Check: Ensure the waste solution is neutral to slightly basic (pH 7-9).[1][2]
-
Solvent Segregation:
-
Precipitation (Optional for Bulk): For large volumes (>5L) of concentrated waste, consider rotary evaporation to recover solvent and disposing of the residue as Solid Waste (Workflow A).[1][2] This reduces the volume of high-hazard liquid waste.[1][2]
Workflow C: Aqueous Waste (Glassware Cleaning)
Applicability: First and second rinses of glassware.[1][2]
-
Do NOT Drain Dispose.
-
Collection: Collect the first two rinses (organic solvent or water) into the Aqueous Hazardous Waste container.[1][2]
-
Treatment: This stream is typically sent for biological treatment or wet air oxidation by a licensed waste contractor.[1][2]
Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of 4-(4-Methylphenyl)piperazine-1-carboxamide waste.
Caption: Operational decision tree for segregating 4-(4-Methylphenyl)piperazine-1-carboxamide waste streams.
Emergency Procedures (Spill Response)
In the event of a spill during transport to the waste storage area:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Containment:
-
Decontamination: Scrub the area with a dilute detergent solution.[1][2] Collect all cleanup materials as Solid Hazardous Waste .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide (Related Structure).[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: 1-(4-Methylphenyl)piperazine (CAS 39593-08-3).[1][2][3] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 4-(4-Methylphenyl)piperazine-1-carboxamide
Executive Safety Summary
Status: High-Alert Research Intermediate Primary Hazard Class: Potential Respiratory & Skin Sensitizer (Structural Alert)
Handling 4-(4-Methylphenyl)piperazine-1-carboxamide requires strict adherence to safety protocols designed for sensitizing agents . While specific toxicological data for this precise intermediate may be limited in public registries, the presence of the piperazine pharmacophore dictates that it be treated as a potent respiratory and skin sensitizer (H334/H317) until proven otherwise.
The Golden Rule: Do not rely on the absence of data as evidence of safety. This compound combines a lipophilic tail (p-tolyl) with a polar head (carboxamide), increasing potential bioavailability and skin permeation compared to simple salts.
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I derive the following risk profile based on Structure-Activity Relationships (SAR) with analogous aryl-piperazines.
| Hazard Category | Likely GHS Classification (Derived) | Mechanism of Action |
| Respiratory Sensitization | Category 1 (H334) | Piperazine moieties can haptenize proteins in the respiratory tract, leading to irreversible occupational asthma (IgE-mediated). |
| Skin Sensitization | Category 1 (H317) | Reactive amine/amide functionality can trigger T-cell mediated allergic contact dermatitis. |
| Acute Toxicity | Category 4 (H302) | Analogous aryl-piperazines often show moderate oral toxicity. |
| Eye/Skin Irritation | Category 2 (H315/H319) | The basicity of the piperazine ring and the amide hydrogen bonding capability cause local tissue irritation. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific . A "one-size-fits-all" approach fails in dynamic laboratory environments.
PPE Selection by Operational Scale
| Protective Layer | Small Scale (< 500 mg) | Large Scale (> 500 mg) or Solution Handling | Rationale |
| Respiratory | N95 / FFP2 Mask (Minimum) | P100 / P3 Half-Face Respirator | Prevents inhalation of fine particulates during weighing. Piperazine sensitizers have very low threshold limit values (TLV). |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Double Nitrile (Outer) + Laminate (Inner) | Aryl-piperazines are lipophilic. Double gloving provides a "breakthrough" buffer. Change outer gloves every 30 mins. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Protects against dust migration (solids) and splashes (solutions). |
| Body Protection | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) + Sleeve Covers | Cotton retains powder; Tyvek repels it. Sleeve covers bridge the gap between glove and coat. |
Operational Workflow: The "Zero-Exposure" Protocol
The following workflow utilizes Graphviz to visualize the critical decision points in the handling lifecycle.
Caption: Figure 1. The "Zero-Exposure" workflow emphasizes immediate solubilization to eliminate dust hazards and strict decontamination post-handling.
Detailed Step-by-Step Procedures
Phase 1: Preparation (Engineering Controls)
-
Ventilation Verification: Ensure the Chemical Fume Hood is operating at 80–100 fpm (face velocity) .
-
Static Control: Piperazine derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" onto gloves or sleeves.
-
Staging: Place a disposable absorbent mat (benchkote) in the hood. All weighing must happen on this mat.
Phase 2: Handling (Weighing & Transfer)
-
Donning: Put on inner gloves (tucked under coat cuffs) and outer gloves (over coat cuffs).
-
Transfer:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Technique: Weigh directly into the reaction vessel or a tared vial. Never weigh onto weighing paper (high static risk); use a weighing boat or funnel.
-
-
Immediate Solubilization: If possible, add the reaction solvent to the solid immediately after weighing to trap the dust in the liquid phase.
Phase 3: Decontamination
-
Solvent Wipe: Piperazine derivatives are generally soluble in alcohols. Wipe the balance and work area with a 10% Ethanol/Water solution.
-
Why? Pure organic solvents might spread the material; aqueous alcohols help solvate and lift the residue.
-
-
Soap Wash: Follow with a surfactant (soapy water) wipe to remove any lipophilic residues.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid toxic waste.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. Alert medical staff to potential piperazine sensitization .
-
Skin Contact: Wash with copious soap and water for 15 minutes.[1][2] Do not use alcohol on skin (increases permeability).
-
Eye Contact: Flush for 15 minutes.
Waste Disposal Plan
-
Solid Waste: Contaminated gloves, mats, and weighing boats must go into Hazardous Solid Waste (labeled "Toxic/Sensitizer").
-
Liquid Waste: Solutions containing the compound go to Organic Waste (Halogen-free) unless chlorinated solvents were used.
-
Container: Triple rinse the empty vial with methanol before disposal.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: 1-(4-methylphenyl)piperazine.[4] ECHA Registration Dossier.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
